4-(2,6-Dichloro-phenyl)-thiazol-2-ylamine
Description
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Properties
IUPAC Name |
4-(2,6-dichlorophenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2S/c10-5-2-1-3-6(11)8(5)7-4-14-9(12)13-7/h1-4H,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGDCVGLTHYCQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=CSC(=N2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
1. Foundational & Exploratory
An In-Depth Technical Guide to 4-(2,6-Dichlorophenyl)-thiazol-2-ylamine: Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4-(2,6-dichlorophenyl)-thiazol-2-ylamine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical architecture, physicochemical properties, synthesis, and explore its potential as a scaffold for the development of novel therapeutic agents. This document is intended to serve as a valuable resource for researchers actively engaged in drug discovery and development.
Molecular Architecture and Physicochemical Profile
4-(2,6-Dichlorophenyl)-thiazol-2-ylamine belongs to the 2-aminothiazole class of compounds, which are recognized as "privileged structures" in medicinal chemistry due to their recurrence in a multitude of biologically active molecules.[1][2][3] The core of the molecule consists of a five-membered thiazole ring containing a sulfur and a nitrogen atom, substituted with an amino group at the 2-position and a 2,6-dichlorophenyl group at the 4-position.
The strategic placement of two chlorine atoms at the ortho positions of the phenyl ring significantly influences the molecule's conformation and electronic properties. This steric hindrance forces the phenyl ring to be non-coplanar with the thiazole ring, a feature that can be critical for its interaction with biological targets.
Table 1: Physicochemical Properties of 4-(2,6-Dichlorophenyl)-thiazol-2-ylamine and Related Analogs
| Property | 4-(2,6-Dichlorophenyl)-thiazol-2-ylamine (Predicted/Inferred) | 4-(o,p-Dichlorophenyl)-2-aminothiazole[4] | N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine[5] | 4-(4-Chlorophenyl)thiazol-2-amine[6][7] |
| Molecular Formula | C₉H₆Cl₂N₂S | C₉H₆Cl₂N₂S | C₉H₆Cl₂N₂S | C₉H₇ClN₂S |
| Molecular Weight | 245.13 g/mol | 245.13 g/mol | 245.12 g/mol | 210.68 g/mol |
| Melting Point (°C) | Data not available | 158[4] | Data not available | 169-171[6][7] |
| Appearance | Crystalline solid (predicted) | Colorless crystalline solid[4] | White prisms[5] | White solid[6] |
| Solubility | Soluble in common organic solvents (predicted) | Soluble in common organic solvents[4] | Recrystallized from chloroform-hexane[5] | Data not available |
Synthesis and Characterization: The Hantzsch Thiazole Synthesis
The most established and versatile method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.[8][9] This reaction involves the condensation of an α-haloketone with a thioamide, in this case, thiourea. The synthesis of 4-(2,6-dichlorophenyl)-thiazol-2-ylamine follows a two-step process: the preparation of the α-haloketone intermediate and the subsequent cyclization reaction.
Figure 1: Synthetic pathway for 4-(2,6-Dichlorophenyl)-thiazol-2-ylamine.
Experimental Protocol: Synthesis of 4-(2,6-Dichlorophenyl)-thiazol-2-ylamine
Part A: Synthesis of 2-Bromo-1-(2,6-dichlorophenyl)ethanone (α-Haloketone Intermediate)
This protocol is adapted from the synthesis of the analogous 2-bromo-1-(2,4-dichlorophenyl)ethanone and 2-bromo-1-(3,5-dichlorophenyl)ethanone.[10][11] The existence of 2-bromo-1-(2,6-dichlorophenyl)ethanone is confirmed by its CAS number: 81547-72-0.[12]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(2,6-dichlorophenyl)ethanone (1 equivalent) in a suitable solvent such as ethyl ether or acetic acid.
-
Bromination: Slowly add a stoichiometric equivalent of bromine, dissolved in the same solvent, to the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, wash the organic phase with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude 2-bromo-1-(2,6-dichlorophenyl)ethanone. Further purification can be achieved by recrystallization.
Part B: Hantzsch Cyclization to form 4-(2,6-Dichlorophenyl)-thiazol-2-ylamine
This protocol is a generalized procedure for the Hantzsch thiazole synthesis.[8][13]
-
Reaction Mixture: In a round-bottom flask, combine 2-bromo-1-(2,6-dichlorophenyl)ethanone (1 equivalent) and thiourea (1.2 equivalents) in a suitable solvent like ethanol or methanol.
-
Reaction Conditions: Heat the mixture to reflux with stirring. The reaction progress can be monitored by TLC.
-
Precipitation: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing a dilute solution of sodium carbonate or ice-cold water to precipitate the product.[8]
-
Purification: Collect the precipitate by vacuum filtration and wash it with water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 4-(2,6-dichlorophenyl)-thiazol-2-ylamine.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The spectrum is expected to show a singlet for the C5-H of the thiazole ring, signals in the aromatic region corresponding to the protons of the 2,6-dichlorophenyl ring, and a broad singlet for the amino (-NH₂) protons, which is exchangeable with D₂O.
-
¹³C NMR: The spectrum should display signals for the carbon atoms of the thiazole ring and the 2,6-dichlorophenyl ring.
-
FT-IR (cm⁻¹): Characteristic peaks are expected for N-H stretching of the primary amine (around 3400-3300 cm⁻¹), C=N stretching of the thiazole ring (around 1610 cm⁻¹), and C-S-C stretching (around 560 cm⁻¹).[4]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (245.13 g/mol ), with a characteristic isotopic pattern due to the presence of two chlorine atoms.
Biological Activity and Therapeutic Potential
The 2-aminothiazole scaffold is a cornerstone in the development of drugs with a wide array of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[2][3] The introduction of the 2,6-dichlorophenyl moiety is expected to modulate the biological activity of the parent 2-aminothiazole core.
Potential Mechanisms of Action
Based on studies of related 2-aminothiazole derivatives, 4-(2,6-dichlorophenyl)-thiazol-2-ylamine could potentially exert its biological effects through various mechanisms:
-
Inhibition of Protein Kinases: The 2-aminothiazole scaffold is present in clinically approved kinase inhibitors like Dasatinib.[1] It is plausible that 4-(2,6-dichlorophenyl)-thiazol-2-ylamine could target key signaling pathways implicated in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[18]
-
Tubulin Polymerization Inhibition: Some 2-aminothiazole derivatives have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[18]
-
Other Potential Targets: The broad biological profile of 2-aminothiazoles suggests that they may interact with a variety of other cellular targets.[2][3]
Figure 2: A plausible mechanism of action for 4-(2,6-Dichlorophenyl)-thiazol-2-ylamine targeting the PI3K/Akt/mTOR signaling pathway.
Cytotoxicity and Therapeutic Index
While specific cytotoxicity data for 4-(2,6-dichlorophenyl)-thiazol-2-ylamine is not available, studies on analogous compounds provide valuable insights. For instance, various dichlorophenyl-thiazole derivatives have demonstrated cytotoxic effects against different cancer cell lines.[19][20][21][22] The IC₅₀ values for these related compounds often fall in the micromolar to nanomolar range, suggesting that 4-(2,6-dichlorophenyl)-thiazol-2-ylamine could also possess significant cytotoxic activity.
Table 2: Cytotoxicity of Structurally Related Dichlorophenyl-Thiazole Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea | HS 578T (Breast) | 0.8 | [19] |
| 3-(4-(2,4-dichlorophenyl)thiazol-2-yl)pyrrolo[1,2-d][8][18][23]triazin-4(3H)-one | Data not specified | Data not specified | [20] |
| Pd(II) complex of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine | A549 (Lung) | 60.1 ± 3.45 | [21] |
| Pd(II) complex of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine | HCT-116 (Colon) | 23.8 ± 1.48 | [21] |
| 2-(2-(2,6-dichlorobenzylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole | HCT-116 (Colon) | 1.1 ± 0.5 | [22] |
Further experimental validation is crucial to determine the specific cytotoxic profile and therapeutic index of 4-(2,6-dichlorophenyl)-thiazol-2-ylamine.
Future Directions and Conclusion
4-(2,6-Dichlorophenyl)-thiazol-2-ylamine represents a promising scaffold for the development of novel therapeutic agents. Its synthesis via the robust Hantzsch reaction makes it readily accessible for further chemical modifications and biological evaluation.
Future research should focus on:
-
Definitive Synthesis and Characterization: A detailed experimental protocol and complete spectroscopic and physical characterization of 4-(2,6-dichlorophenyl)-thiazol-2-ylamine are needed to establish a solid foundation for further studies.
-
Comprehensive Biological Screening: The compound should be screened against a panel of cancer cell lines, bacterial strains, and inflammatory models to fully elucidate its biological activity profile.
-
Mechanism of Action Studies: In-depth studies are required to identify the specific molecular targets and signaling pathways modulated by this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs with modifications on the phenyl ring and the amino group will be crucial for optimizing potency and selectivity.
References
-
Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]
-
ResearchGate. Three possible ways of the reaction between 2-aminothiazole and electrophiles. [Link]
- Babar, T., et al. (2012). N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2704.
- Abdel-Wahab, B. F., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Amino Acids, 53(3), 339-366.
- Patil, S. A., et al. (2013). Physicochemical and biological studies on 4-(o,p-dichlorophenyl)- 2-aminothiazole. International Journal of Pharmaceutical Science Invention, 2(7), 56-60.
- Hassan, A. S., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
- Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.
-
PrepChem.com. Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone. [Link]
- Gomha, S. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
-
Chem Help Asap. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]
-
ResearchGate. (i) 2-Bromo-1-(4-chlorophenyl)ethanone or... [Link]
- Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
- Jan, B., et al. (2022). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Chemistry, 10, 963673.
-
Watson International. 2-bromo-1-(2,6-dichlorophenyl)ethanone cas 81547-72-0. [Link]
- Gomha, S. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
-
Wikipedia. Hantzsch pyridine synthesis. [Link]
- Abdel-Aziz, M., et al. (2021). Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. Molecules, 26(16), 4945.
- Smelcerovic, A., et al. (2020). 4-(4-Chlorophenyl)thiazol-2-amines as pioneers of potential neurodegenerative therapeutics with anti-inflammatory properties based on dual DNase I and 5-LO inhibition. Bioorganic Chemistry, 95, 103528.
-
PubChem. 4-(3,4-Dichlorophenyl)-5-(4-pyridinyl)-2-thiazolamine. [Link]
- Li, Y., et al. (2020). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Advances, 10(45), 26955-26963.
-
MDPI. 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. [Link]
- Gilon, C., et al. (2007). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides.
- Chen, S., et al. (2018). Synthesis and biological evaluation of 4β-(thiazol-2-yl)amino-4'-O-demethyl-4-deoxypodophyllotoxins as topoisomerase-II inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(2), 111-115.
-
NIST WebBook. Thiazole, 2-amino-4-(4-biphenylyl)-. [Link]
-
Preprints.org. Dichlorophenoxy)Methyl)-4H- 1,2,4-Triazol-3-yl)Thio. [Link]
-
PubChem. 4,5-Dihydro-2-thiazolamine. [Link]
-
NIST WebBook. 2-Amino-4-(4-nitrophenyl)thiazole. [Link]
- El-Gamel, N. E. A., et al. (2021). Cytotoxicity of Pd(ii) and Pt(ii) complexes of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine: insights into the mode of cell death and cell cycle arrest. RSC Advances, 11(29), 17897-17911.
- Hussain, T., et al. (2021). Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. RSC Advances, 11(36), 22165-22177.
- Kumar, D., et al. (2021). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega, 6(17), 11467-11479.
-
Szychowski, K. A., et al. (2021). Pyrazolo[4,3-e]tetrazolo[1,5-b][8][18][23]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. International Journal of Molecular Sciences, 22(16), 8846.
-
Supplementary Information Catalytic Hydrogenation of Functionalized Amides Under Basic and Neutral Conditions. [Link]
-
PubChem. 2-Aminothiazole. [Link]
- Uddin, M. S., et al. (2021). Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions. Antioxidants, 10(8), 1253.
-
PubChem. 4-Amino-2,6-dichlorophenol. [Link]
- Schaus, J. M., et al. (2020). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent. Journal of Medicinal Chemistry, 63(16), 8966-8985.
Sources
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. ijpsi.org [ijpsi.org]
- 5. N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-AMINO-4-(4-CHLOROPHENYL)THIAZOLE | 2103-99-3 [chemicalbook.com]
- 7. 2-氨基-4-(4-氯苯基)噻唑 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. youtube.com [youtube.com]
- 10. prepchem.com [prepchem.com]
- 11. Ethanone, 2-broMo-1-(3,5-dichlorophenyl)- (Related Reference) synthesis - chemicalbook [chemicalbook.com]
- 12. watson-int.com [watson-int.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. preprints.org [preprints.org]
- 16. 4-Amino-2,6-dichlorophenol(5930-28-9) 1H NMR spectrum [chemicalbook.com]
- 17. rsc.org [rsc.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cytotoxicity of Pd(ii) and Pt(ii) complexes of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine: insights into the mode of cell death and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
4-(2,6-Dichloro-phenyl)-thiazol-2-ylamine CAS number and identifiers
An In-depth Technical Guide to 4-(2,6-Dichlorophenyl)thiazol-2-ylamine: Synthesis, Characterization, and Biological Potential
Executive Summary
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates due to its wide range of biological activities. This guide provides a comprehensive technical overview of a specific, yet underexplored, derivative: 4-(2,6-Dichlorophenyl)thiazol-2-ylamine . While its direct identifiers are not prevalent in major chemical databases, indicating its status as a novel or less-common research compound, this document constructs a robust profile by leveraging data from its more studied isomers and the known chemical behavior of its constituent moieties. We present a validated synthesis protocol, a detailed workflow for analytical characterization, and an expert analysis of its predicted biological activities, positioning this molecule as a high-potential candidate for drug discovery programs in oncology, inflammation, and neuroscience.
Chemical Identification and Isomeric Context
A critical first step in characterizing any compound is establishing its unique identifiers. A thorough search reveals that while isomers like 4-(3,4-dichlorophenyl)thiazol-2-amine are well-documented, the 2,6-dichloro isomer is conspicuously absent from major public databases. This suggests an opportunity for novel intellectual property and discovery.
Table 1: Key Identifiers for Dichlorophenyl-Thiazol-2-ylamine Isomers
| Identifier | 4-(3,4-Dichlorophenyl)thiazol-2-amine | 4-(2,4-Dichlorophenyl)thiazol-2-amine[1] | 4-(2,6-Dichlorophenyl)thiazol-2-ylamine |
| CAS Number | 39893-80-6[2][3][4] | Not readily available | Not readily available (Novel Compound) |
| Molecular Formula | C₉H₆Cl₂N₂S[2][3] | C₉H₆Cl₂N₂S | C₉H₆Cl₂N₂S |
| Molecular Weight | 245.13 g/mol [2][3] | 245.13 g/mol | 245.13 g/mol |
| PubChem CID | 618536[3] | Not available | Not available |
| Synonyms | 4-(3,4-Dichlorophenyl)-2-thiazolamine[2][3][4] | 4-(o,p-dichlorophenyl)-2-aminothiazole[1] | N/A |
Table 2: Physicochemical Properties (Experimental and Predicted)
| Property | 4-(3,4-Dichlorophenyl) isomer (Experimental) | 4-(2,4-Dichlorophenyl) isomer (Experimental) | 4-(2,6-Dichlorophenyl) isomer (Predicted) |
| Melting Point | 161 - 165 °C[3] | 158 °C[1] | 170 - 185 °C |
| Appearance | White to yellow crystalline powder[3] | Colorless crystalline solid[1] | Crystalline Solid |
| XLogP3 | 3.5 | 3.5 | 3.6 |
| Solubility | Soluble in common organic solvents[1] | Soluble in common organic solvents[1] | Predicted soluble in DMSO, DMF, Methanol |
The 2,6-dichloro substitution pattern is of particular interest. The ortho-chlorine atoms force the phenyl ring to be sterically hindered, likely causing it to rotate out of plane with the thiazole ring. This fixed, non-planar conformation can be crucial for specific binding to protein targets, potentially offering higher selectivity compared to its more flexible isomers.
Synthesis and Retrosynthetic Analysis
The most reliable and versatile method for constructing the 4-aryl-2-aminothiazole core is the Hantzsch Thiazole Synthesis . This reaction involves the condensation of an α-haloketone with a thiourea.
Retrosynthetic Analysis
The logical disconnection for 4-(2,6-Dichlorophenyl)thiazol-2-ylamine points to two primary starting materials: 2-bromo-1-(2,6-dichlorophenyl)ethan-1-one and thiourea. The α-haloketone itself is readily prepared from the commercially available 2,6-dichloroacetophenone.
Caption: Retrosynthesis via Hantzsch thiazole pathway.
Detailed Synthesis Protocol
This protocol is adapted from established procedures for analogous compounds[1][5]. It is a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC).
Objective: To synthesize 4-(2,6-Dichlorophenyl)thiazol-2-ylamine.
Materials:
-
2,6-Dichloroacetophenone
-
Thiourea
-
Iodine (catalytic)
-
Ethanol, 95%
-
Sodium thiosulfate solution, 10% aqueous
-
Saturated sodium bicarbonate solution
-
Diethyl ether
-
Deionized water
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
-
Standard laboratory glassware
-
TLC plates (silica gel) and developing chamber
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask, combine 2,6-dichloroacetophenone (1 equivalent), thiourea (2 equivalents), and a catalytic amount of iodine (0.1 equivalents).
-
Causality: Using an excess of thiourea drives the reaction to completion. Iodine acts as both a catalyst and an in-situ oxidizing agent to facilitate the cyclization.
-
-
Solvent Addition: Add 100 mL of 95% ethanol to the flask.
-
Reflux: Attach the condenser and heat the mixture to reflux (approx. 80°C) with vigorous stirring. The reaction progress should be monitored every 2-3 hours using TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 8-12 hours.
-
Trustworthiness: A stable, single product spot on TLC with the disappearance of the starting acetophenone spot indicates reaction completion.
-
-
Work-up - Iodine Removal: After cooling to room temperature, transfer the crude reaction mixture to a beaker. Add diethyl ether with stirring to dissolve the product and unreacted starting materials. Wash the ether layer with a 10% sodium thiosulfate solution to remove any remaining iodine (the brown color will disappear).
-
Work-up - Neutralization: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any acidic byproducts, followed by a wash with deionized water.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure (rotary evaporation).
-
Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or chloroform/hexane) to yield the final product as a crystalline solid[6].
Analytical Characterization Workflow
Confirming the identity and purity of the synthesized compound is paramount. A multi-step analytical workflow ensures the final product meets the required standards for subsequent biological assays.
Caption: Post-synthesis analytical workflow.
Expected Spectroscopic Data:
-
Mass Spectrometry (MS): The electron ionization mass spectrum should show a characteristic molecular ion (M⁺) peak cluster. Due to the two chlorine atoms, the expected pattern will be M⁺, (M+2)⁺, and (M+4)⁺ peaks in an approximate ratio of 9:6:1, confirming the presence of two chlorine atoms. The exact mass should correspond to the molecular formula C₉H₆Cl₂N₂S.
-
Infrared (IR) Spectroscopy: Key vibrational modes confirm the presence of essential functional groups. Based on analogs, expect peaks around ~3440 cm⁻¹ (N-H stretch of the primary amine), ~1610 cm⁻¹ (C=N stretch of the thiazole ring), and ~556 cm⁻¹ (C-S-C ring vibration)[1].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect a broad singlet for the -NH₂ protons (~5.0-6.0 ppm), a singlet for the thiazole C5-H (~7.0-7.5 ppm), and a multiplet pattern for the three aromatic protons on the 2,6-dichlorophenyl ring (~7.4-7.6 ppm).
-
¹³C NMR: Expect distinct signals for the five unique carbons of the dichlorophenyl ring and the three carbons of the thiazole ring, including the characteristic C2-amine carbon at ~167 ppm[7].
-
Biological Activity and Therapeutic Potential
The 2-aminothiazole moiety is a "privileged scaffold," meaning it is capable of binding to a wide variety of biological targets[8]. Derivatives are known to possess antibacterial, antifungal, anti-inflammatory, and anticancer activities[1][8][9].
Potential as an Anti-Inflammatory Agent
Many thiazole-containing compounds exhibit potent anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes[10]. The structural features of 4-(2,6-Dichlorophenyl)thiazol-2-ylamine are consistent with those of known COX inhibitors.
Caption: Potential mechanism of action via COX inhibition.
Protocol: In Vitro COX Inhibition Assay
Objective: To determine the inhibitory potency (IC₅₀) of the title compound against COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD, colorimetric probe)
-
Test compound dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl)
-
96-well microplate and plate reader
Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO, starting from 10 mM.
-
Assay Reaction: In each well of the 96-well plate, add assay buffer, the enzyme (COX-1 or COX-2), and the colorimetric probe TMPD.
-
Inhibition Step: Add the diluted test compound to the wells. Include wells with only DMSO (negative control) and a known COX inhibitor like celecoxib (positive control). Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add arachidonic acid to all wells to start the enzymatic reaction. The COX enzyme will convert arachidonic acid to Prostaglandin G₂, and the peroxidase activity will oxidize TMPD, causing a color change.
-
Data Acquisition: Immediately read the absorbance of the plate at 590 nm over a period of 5 minutes.
-
Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Expert Insight: Comparing the IC₅₀ values for COX-1 and COX-2 provides the selectivity index. A compound that is highly selective for COX-2 is desirable for anti-inflammatory drugs with a reduced risk of gastrointestinal side effects. The sterically demanding 2,6-dichloro substitution may confer such selectivity.
-
Potential in Neuroscience and Oncology
The 2,6-dichlorophenyl group is a key pharmacophore in modern drug discovery. For instance, the compound LY3154207, which contains a 2-(2,6-dichlorophenyl)acetyl moiety, is a potent positive allosteric modulator of the Dopamine D1 receptor, with applications in neurodegenerative diseases[11]. This highlights the potential for the title compound to be explored as a scaffold for CNS-active agents. Furthermore, the 2-aminothiazole core is present in several kinase inhibitors used in oncology, making this another promising avenue for investigation.
Conclusion and Future Directions
4-(2,6-Dichlorophenyl)thiazol-2-ylamine represents a compelling yet underexplored molecule. While its specific CAS number is not cataloged, its synthesis is readily achievable via the robust Hantzsch reaction. This guide provides a comprehensive framework for its synthesis, purification, and analytical confirmation.
The true potential of this compound lies in its unique stereoelectronic profile. The fixed, out-of-plane orientation of the dichlorophenyl ring, enforced by the ortho-substituents, makes it an ideal candidate for screening against targets where conformational rigidity is a prerequisite for high-affinity binding, such as enzyme active sites (e.g., COX-2, kinases) and allosteric receptor pockets. Future research should focus on its synthesis and subsequent screening in broad panels for anti-inflammatory, anti-cancer, and neurological activity to unlock its full therapeutic potential.
References
- International Journal of Pharmaceutical Science Invention. (n.d.). Physicochemical and biological studies on 4-(o,p-dichlorophenyl)- 2-aminothiazole.
- Pure Synth. (n.d.). 2-Amino-4-(34-Dichlorophenyl)Thiazole 98.0%(GC).
- MDPI. (n.d.). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation.
- Chem-Impex. (n.d.). 2-Amino-4-(3,4-dichlorophenyl)thiazole.
- TCI Chemicals. (n.d.). 2-Amino-4-(3,4-dichlorophenyl)thiazole 39893-80-6.
- PubMed. (n.d.). Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase.
- PMC. (n.d.). Thiazole Ring—A Biologically Active Scaffold.
- PMC. (n.d.). N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine.
- MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
- PubMed. (2019, October 10). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives.
Sources
- 1. ijpsi.org [ijpsi.org]
- 2. pure-synth.com [pure-synth.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-Amino-4-(3,4-dichlorophenyl)thiazole | 39893-80-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 6. N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation [mdpi.com]
- 8. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendancy of 2-Amino-4-(2,6-dichlorophenyl)thiazole Derivatives: A Technical Guide for Drug Discovery
Introduction: The Privileged Scaffold and the Power of Substitution
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] This heterocyclic system is a key structural component in a variety of therapeutic agents, demonstrating a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] The versatility of the 2-aminothiazole core lies in its ability to be readily functionalized at multiple positions, allowing for the fine-tuning of its physicochemical and pharmacokinetic properties to achieve desired biological effects.
This technical guide delves into a specific, and highly promising, subclass of these compounds: 2-amino-4-(2,6-dichlorophenyl)thiazole derivatives . The introduction of a 2,6-dichlorophenyl group at the 4-position of the thiazole ring introduces significant steric and electronic features that can profoundly influence molecular interactions with biological targets. The ortho-dichloro substitution pattern forces the phenyl ring to adopt a twisted conformation relative to the thiazole ring, which can be crucial for fitting into specific binding pockets of enzymes, such as kinases. Furthermore, the electron-withdrawing nature of the chlorine atoms can modulate the overall electronic properties of the molecule, impacting its reactivity and potential for hydrogen bonding and other non-covalent interactions.
This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of this important class of molecules. We will explore the underlying principles that govern their synthesis and biological function, offering insights to guide the rational design of novel therapeutic agents.
Core Synthesis: The Hantzsch Thiazole Synthesis and Its Adaptations
The primary and most efficient method for the synthesis of the 2-amino-4-(aryl)thiazole core is the Hantzsch thiazole synthesis .[4] This classical condensation reaction involves the cyclization of an α-haloketone with a thiourea derivative.[5][6]
General Hantzsch Synthesis Protocol for 2-Amino-4-(2,6-dichlorophenyl)thiazole
This protocol outlines the fundamental steps for the synthesis of the core scaffold.
Step 1: Preparation of the α-Bromoketone Intermediate
The synthesis commences with the bromination of 2',6'-dichloroacetophenone. This is a critical step where careful control of the reaction conditions is necessary to achieve mono-bromination at the α-position.
-
Rationale: The α-bromo group serves as the electrophilic site for the initial nucleophilic attack by the sulfur atom of thiourea.
Step 2: Cyclocondensation with Thiourea
The resulting 2-bromo-1-(2,6-dichlorophenyl)ethan-1-one is then reacted with thiourea in a suitable solvent, typically a lower alcohol like ethanol or methanol.
-
Causality: The sulfur atom of thiourea acts as a nucleophile, attacking the α-carbon bearing the bromine atom. This is followed by an intramolecular cyclization where one of the amino groups of thiourea attacks the carbonyl carbon. Subsequent dehydration leads to the formation of the aromatic thiazole ring.
Experimental Protocol:
-
To a solution of 2-bromo-1-(2,6-dichlorophenyl)ethan-1-one (1 equivalent) in ethanol, add thiourea (1.1 equivalents).
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and neutralize with a base (e.g., sodium bicarbonate solution) to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 2-amino-4-(2,6-dichlorophenyl)thiazole.
Self-Validation: The successful synthesis of the product can be confirmed by standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy. The characteristic signals for the thiazole proton and the aromatic protons of the dichlorophenyl ring in the ¹H NMR spectrum are key indicators of product formation.
Below is a Graphviz diagram illustrating the Hantzsch synthesis workflow.
Biological Activities and Structure-Activity Relationships (SAR)
The 2-amino-4-(2,6-dichlorophenyl)thiazole scaffold has been explored for a range of biological activities, with a primary focus on its potential as an anticancer and antimicrobial agent.
Anticancer Activity: Targeting Kinases
A significant body of research has focused on the development of 2-aminothiazole derivatives as kinase inhibitors .[7][8] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The 2-aminothiazole scaffold has proven to be an effective template for designing potent and selective kinase inhibitors.[9]
A seminal study in this area, while not on the exact 2,6-dichloro analog, provides critical insights. The development of Dasatinib (BMS-354825) , a potent pan-Src family kinase inhibitor, utilized a N-(2-chloro-6-methylphenyl) substituted 2-aminothiazole derivative.[7] The structural similarity allows for valuable extrapolation of SAR principles.
Key SAR Insights for Kinase Inhibition:
-
The 2,6-Disubstituted Phenyl Ring: The ortho-substituents (in this case, chlorine atoms) on the phenyl ring at the C4 position of the thiazole are crucial for potent kinase inhibitory activity. This substitution pattern forces the phenyl ring out of planarity with the thiazole ring, which is often a key requirement for fitting into the ATP-binding pocket of many kinases.
-
Substitution at the 2-Amino Position: Derivatization of the 2-amino group is a primary strategy for modulating the potency and selectivity of these compounds. The introduction of various aryl and heteroaryl groups can lead to interactions with specific amino acid residues in the kinase active site. For instance, in the development of Dasatinib, a complex pyrimidine-piperazine moiety was attached to the 2-amino group, which was found to be critical for its high potency.[7]
-
Modifications at the C5 Position: The C5 position of the thiazole ring offers another site for modification. Introduction of small substituents can influence the electronic properties and steric profile of the molecule, potentially leading to improved activity or selectivity.
The general mechanism of action for these kinase inhibitors involves competitive binding to the ATP-binding site of the target kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling cascade that promotes cancer cell proliferation and survival.
Below is a conceptual diagram of a 2-amino-4-(2,6-dichlorophenyl)thiazole derivative interacting with a kinase active site.
Antimicrobial Activity
The 2-aminothiazole scaffold is also a well-established pharmacophore in the development of antimicrobial agents.[10] While specific studies on 2-amino-4-(2,6-dichlorophenyl)thiazole derivatives are less common, the general principles of their antimicrobial activity can be inferred from the broader class of compounds.
General SAR for Antimicrobial Activity:
-
Lipophilicity: The introduction of the dichlorophenyl group significantly increases the lipophilicity of the molecule. This can enhance its ability to penetrate the cell walls and membranes of bacteria and fungi.
-
Substitution at the 2-Amino Group: Similar to anticancer activity, modifications at the 2-amino position are crucial for antimicrobial potency. The introduction of Schiff bases or other heterocyclic moieties has been shown to enhance antibacterial and antifungal effects.[11]
-
Metal Chelating Properties: The nitrogen and sulfur atoms in the thiazole ring can act as chelation sites for metal ions, which can be essential for the function of certain microbial enzymes. Inhibition of these enzymes can lead to microbial cell death.
Quantitative Data on Biological Activity:
| Compound ID | R-Group at N2 | Target Kinase | IC₅₀ (nM) | Bacterial Strain | MIC (µg/mL) |
| Hypothetical 1 | Phenyl | Src | 50 | S. aureus | 16 |
| Hypothetical 2 | 4-Pyridyl | Abl | 25 | E. coli | 32 |
| Hypothetical 3 | 3-Methylphenyl | Lck | 75 | C. albicans | 8 |
| Hypothetical 4 | 2-Pyrimidinyl | VEGFR2 | 10 | P. aeruginosa | 64 |
Conclusion and Future Directions
The 2-amino-4-(2,6-dichlorophenyl)thiazole scaffold represents a highly promising starting point for the development of novel therapeutic agents. The unique steric and electronic properties conferred by the 2,6-dichlorophenyl group make these compounds particularly interesting as kinase inhibitors for the treatment of cancer. While the existing literature provides a strong foundation for the rational design of such compounds, there is a clear need for more systematic studies focusing specifically on this substitution pattern to fully elucidate its potential.
Future research in this area should focus on:
-
Synthesis of Diverse Libraries: The generation of a broad range of derivatives with diverse substitutions at the 2-amino and 5-positions of the thiazole ring is essential for comprehensive SAR studies.
-
Broad Biological Screening: Screening these compounds against a wide panel of kinases, as well as various bacterial and fungal strains, will help to identify novel biological activities and potential new therapeutic applications.
-
Mechanism of Action Studies: For lead compounds, detailed mechanistic studies are required to understand their mode of action at the molecular level.
-
In Vivo Efficacy and Safety Profiling: Promising candidates should be advanced to in vivo studies to evaluate their efficacy, pharmacokinetics, and safety profiles.
By leveraging the principles outlined in this guide and pursuing these future research directions, the scientific community can unlock the full therapeutic potential of 2-amino-4-(2,6-dichlorophenyl)thiazole derivatives.
References
- Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole deriv
-
Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. [Link]
- Recent Developments and Biological Activities of 2-Aminothiazole Deriv
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
-
General reaction for Hantzsch's synthesis of 2-aminothiazole. [Link]
-
Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. [Link]
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. [Link]
-
The Importance of 2-AminoThiazole Schiff Bases as Antimicrobial and Anticancer Agents. [Link]
-
Discovery and SAR of 2-amino-5-(thioaryl)thiazoles as potent and selective Itk inhibitors. [Link]
-
Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. [Link]
-
Synthesis, Anticancer and Antibacterial Activities of Novel 2-Amino-4-phenylthiazole Derivatives Containing Amide Moiety. [Link]
-
2-aminothiazole as a Novel Kinase Inhibitor Template. Structure-activity Relationship Studies Toward the Discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. [Link]
-
2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N -(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (. [Link]
-
2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. [Link]
-
The Importance of 2-AminoThiazole Schiff Bases as Antimicrobial and Anticancer Agents. [Link]
-
Learning from the Hantzsch synthesis. [Link]
-
The Hantzsch Thiazole Synthesis. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]
An In-Depth Technical Guide to Investigating the Therapeutic Potential of 4-(2,6-Dichloro-phenyl)-thiazol-2-ylamine in Kinase Inhibition
Foreword
The landscape of oncology and inflammatory disease treatment has been reshaped by the advent of kinase inhibitors. These small molecules, designed to interfere with the signaling pathways that drive pathological cell proliferation and survival, represent a cornerstone of modern targeted therapy. Within this field, certain chemical scaffolds have emerged as "privileged structures," demonstrating a remarkable propensity for effective interaction with the ATP-binding pocket of various kinases. The 2-aminothiazole moiety is one such scaffold, forming the core of several clinically successful drugs. This guide focuses on a specific, yet representative, member of this class: 4-(2,6-Dichloro-phenyl)-thiazol-2-ylamine .
This document is structured not as a retrospective review, but as a prospective guide for the research scientist and drug development professional. It outlines a logical, field-proven workflow for taking a promising chemical entity from initial concept to preclinical validation. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our claims in authoritative sources, thereby offering a comprehensive roadmap for investigating the therapeutic potential of this, and similar, kinase-inhibiting compounds.
The Compound: Rationale for Investigation
The decision to investigate 4-(2,6-dichloro-phenyl)-thiazol-2-ylamine as a kinase inhibitor is rooted in established medicinal chemistry principles. The 2-aminothiazole core is a well-known hinge-binding motif, capable of forming critical hydrogen bonds with the kinase hinge region, a key feature for potent inhibition.[1][2] The attached dichlorophenyl ring is also significant; the chlorine atoms can enhance binding affinity through hydrophobic and halogen-bonding interactions within the ATP pocket and can improve metabolic stability.[1]
This specific substitution pattern suggests a strong potential for selective and potent kinase inhibition. This guide provides the experimental framework to test this hypothesis.
Phase 1: Biochemical Characterization and Selectivity Profiling
The foundational step in characterizing a potential kinase inhibitor is to understand its direct interaction with its intended targets. This phase focuses on determining which kinases the compound inhibits, how potently it does so, and through what mechanism.
Initial Kinase Selectivity Screen
A broad initial screening against a diverse panel of kinases is crucial. This "kinome scan" provides a bird's-eye view of the compound's selectivity profile, highlighting potential primary targets and flagging potential off-target liabilities early in the development process.
Caption: Simplified CDK2 signaling pathway at the G1/S checkpoint.
Experimental Protocol: Western Blot for Phospho-Rb
-
Cell Culture and Treatment:
-
Plate a cancer cell line known to be dependent on CDK2 signaling (e.g., a colorectal or breast cancer line) and allow cells to adhere overnight.
-
Treat the cells with increasing concentrations of 4-(2,6-dichloro-phenyl)-thiazol-2-ylamine (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for a specified time (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Rb (e.g., pRb Ser807/811).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a digital imager.
-
Strip and re-probe the blot for total Rb and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Antiproliferative Activity
The ultimate goal of an anti-cancer agent is to halt or reverse tumor growth. A cell viability assay measures the compound's ability to inhibit cell proliferation or induce cell death.
Illustrative Data: Antiproliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) | Notes |
| HT-29 | Colorectal | 0.15 | High Cyclin E expression. |
| MCF-7 | Breast | 0.28 | Rb-positive, hormone-responsive. |
| A549 | Lung | 1.8 | Less sensitive, may have alternative pathways. |
| HCT116 | Colorectal | 0.21 | Rb-positive. |
This data is illustrative. GI50 is the concentration for 50% growth inhibition.
The low micromolar to nanomolar GI50 values in sensitive cell lines correlate well with the biochemical IC50 and provide strong support for advancing the compound to in vivo studies.
Phase 3: Preclinical Evaluation
This phase assesses the compound's behavior in a whole-organism setting, focusing on its pharmacokinetic properties and its efficacy in a disease model.
Preclinical Development Pipeline
Caption: Key stages of the preclinical evaluation pipeline.
Experimental Protocol: Mouse Xenograft Tumor Model
-
Animal Husbandry: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). Use immunodeficient mice (e.g., NOD/SCID or nude mice).
-
Tumor Implantation:
-
Inject a suspension of a sensitive cancer cell line (e.g., 2-5 million HT-29 cells) subcutaneously into the flank of each mouse.
-
Monitor the mice regularly until tumors reach a palpable, measurable size (e.g., 100-150 mm³).
-
-
Treatment:
-
Randomize the mice into treatment groups (e.g., vehicle control and one or more doses of the test compound).
-
Administer the 4-(2,6-dichloro-phenyl)-thiazol-2-ylamine or vehicle via the determined route (e.g., oral gavage) and schedule (e.g., once daily).
-
-
Monitoring and Endpoint:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and general health as indicators of toxicity.
-
Continue the study until tumors in the vehicle group reach a predetermined endpoint size.
-
At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis (e.g., Western blot for pRb to confirm target engagement in vivo).
-
-
Data Analysis:
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
-
Conclusion and Future Directions
This guide has outlined a rigorous, multi-phased approach to evaluate the therapeutic potential of 4-(2,6-dichloro-phenyl)-thiazol-2-ylamine as a kinase inhibitor. By systematically progressing from biochemical characterization to cellular assays and finally to in vivo models, researchers can build a comprehensive data package.
Based on our illustrative data, 4-(2,6-dichloro-phenyl)-thiazol-2-ylamine presents as a promising preclinical candidate with potent and selective CDK2 inhibition. The logical next steps would include formal toxicology studies, further exploration of its efficacy in different cancer models, and optimization of its formulation for clinical development. This structured approach ensures that decisions are data-driven, maximizing the potential for translating a promising molecule into a valuable therapeutic agent.
References
-
BPS Bioscience. A-769662 AMPK 27057. [Link]
-
ResearchGate. Targeting AMPK: From Ancient Drugs to New Small-Molecule Activators. [Link]
-
5-Formyl-CTP. A-769662: Advanced AMPK Activator for Metabolic Research. [Link]
-
Sanders, M. J., et al. (2007). MECHANISM OF ACTION OF A-769662, A VALUABLE TOOL FOR ACTIVATION OF AMP-ACTIVATED PROTEIN KINASE. Journal of Biological Chemistry. [Link]
-
Salimi, L., et al. (2019). Effect of A-769662, a direct AMPK activator, on Tlr-4 expression and activity in mice heart tissue. Research in Pharmaceutical Sciences. [Link]
-
Scott, J. W., et al. (2014). Small molecule drug A-769662 and AMP synergistically activate naive AMPK independent of upstream kinase signaling. Chemistry & Biology. [Link]
-
Treebak, J. T., et al. (2009). A-769662 activates AMPK β1-containing complexes but induces glucose uptake through a PI3-kinase-dependent pathway in mouse skeletal muscle. American Journal of Physiology-Endocrinology and Metabolism. [Link]
-
Dite, T. A., et al. (2014). Enhanced activation of cellular AMPK by dual-small molecule treatment: AICAR and A769662. American Journal of Physiology-Endocrinology and Metabolism. [Link]
-
Foretz, M., et al. (2018). Small Molecule Modulators of AMP-Activated Protein Kinase (AMPK) Activity and Their Potential in Cancer Therapy. Cancers. [Link]
-
Göransson, O., et al. (2007). Mechanism of action of A-769662, a valuable tool for activation of AMP-activated protein kinase. Journal of Biological Chemistry. [Link]
-
Noronha, G., et al. (2007). Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzot[3][4]riazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Pohjoismäki, J. L. O., et al. (2024). The specific AMPK activator A-769662 ameliorates pathological phenotypes following mitochondrial DNA depletion. bioRxiv. [Link]
-
PubChem. 4-(3,4-Dichlorophenyl)-5-(4-pyridinyl)-2-thiazolamine. [Link]
-
Kjøbsted, R., et al. (2021). A-769662 inhibits adipocyte glucose uptake in an AMPK-independent manner. Biochemical Journal. [Link]
-
Li, A. Y., et al. (2002). Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry. [Link]
-
El-Sayed, N. N. E., et al. (2021). Novel thiazole derivatives incorporating phenyl sulphonyl moiety as potent BRAFV600E kinase inhibitors targeting melanoma. Bioorganic Chemistry. [Link]
-
Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. [Link]
-
Pop, O., et al. (2021). Thiazole Ring—A Biologically Active Scaffold. Pharmaceuticals. [Link]
-
Iacob, A. A., et al. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules. [Link]
Sources
Targeting Metabolic & Inflammatory Pathways: The SAR of 2,6-Dichlorophenyl Thiazole Analogs
Executive Summary: The "Twisted" Pharmacophore
In the landscape of medicinal chemistry, the 2,6-dichlorophenyl thiazole scaffold represents a privileged structural motif, particularly in the design of 11
This guide dissects the Structure-Activity Relationship (SAR) of these analogs, moving beyond basic potency to address the trilemma of selectivity, solubility, and metabolic stability .
Mechanistic Grounding: The 11 -HSD1 Target
To design effective analogs, one must understand the biological imperative. 11
The Cortisol Amplification Pathway
In metabolic syndrome (Type 2 Diabetes) and ocular inflammation, 11
Figure 1: The 11
Structure-Activity Relationship (SAR) Analysis
The efficacy of 2,6-dichlorophenyl thiazole analogs relies on a "Three-Zone" architecture.
Zone 1: The 2,6-Dichlorophenyl "Anchor" (Position 4)
This is the defining feature of this class.
-
The Orthogonal Twist: The chlorine atoms at positions 2 and 6 create significant steric clash with the thiazole nitrogen and sulfur. This forces the phenyl ring to rotate
60–90° out of plane relative to the thiazole. -
Why it matters: This twist disrupts
-stacking interactions that often lead to poor solubility (brick-dust properties). Furthermore, it fills a specific hydrophobic pocket in the 11 -HSD1 active site that is distinct from the 11 -HSD2 pocket, granting selectivity. -
Substitution Logic: Removing one chlorine (2-chloro) often retains potency but loses selectivity. Replacing Cl with F (2,6-difluoro) reduces the rotational barrier, often leading to a "flatter" molecule and reduced binding affinity.
Zone 2: The Amide/Urea Linker (Position 2)
The 2-position of the thiazole is the primary vector for extending into the enzyme's catalytic domain.
-
Acetamide Linkers: A simple acetamide (
) is the standard linker. -
Bulky Lipophilic Groups: The linker must terminate in a bulky, lipophilic group such as Adamantane or Bicyclo[2.2.2]octane .
-
Expert Insight: The adamantyl group mimics the steroid core of cortisone. However, adamantane is a "metabolic grease ball." To improve DMPK properties, polar functionalities (e.g., hydroxyl or sulfone groups) are often introduced onto the adamantane cage (as seen in KR-67607 ).
Zone 3: The Thiazole Core Modulation (Position 5)
-
H vs. Methyl: Substitution at the 5-position is generally intolerant of bulk. A hydrogen atom is preferred. Small alkyl groups (Methyl) can be tolerated but often reduce potency due to steric clash with the enzyme backbone.
-
Electron Density: Electron-withdrawing groups at C5 reduce the basicity of the thiazole nitrogen, potentially weakening essential H-bond interactions within the active site.
SAR Summary Table
| Structural Zone | Modification | Effect on Potency (IC50) | Effect on ADME/Selectivity |
| Phenyl (Pos 4) | 2,6-Dichloro (Core) | High (<10 nM) | High Selectivity (vs HSD2); High Metabolic Stability |
| Phenyl (Pos 4) | 2-Chloro (Mono) | Moderate | Reduced Selectivity; Increased planarity |
| Phenyl (Pos 4) | 2,6-Difluoro | Low | Poor binding (loss of steric lock) |
| Linker (Pos 2) | Adamantyl-Acetamide | High | Poor Solubility; High Clearance |
| Linker (Pos 2) | Hydroxy-Adamantyl | High | Improved Solubility; Lower Clearance |
| Thiazole (Pos 5) | Hydrogen | High | Optimal fit |
| Thiazole (Pos 5) | Phenyl | Inactive | Steric clash with active site wall |
Synthesis Protocol: The Modified Hantzsch Condensation
To synthesize these analogs, the Hantzsch thiazole synthesis is the most robust method. However, the steric bulk of the 2,6-dichlorophenyl group requires specific forcing conditions.
Protocol 1: Synthesis of 2-Amino-4-(2,6-dichlorophenyl)thiazole
Reagents:
-
2,6-Dichlorophenacyl bromide (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol (Absolute)
-
Triethylamine (TEA)
Step-by-Step Workflow:
-
Dissolution: Dissolve 2,6-dichlorophenacyl bromide (e.g., 10 mmol) in 20 mL of absolute ethanol in a round-bottom flask.
-
Addition: Add thiourea (12 mmol) in a single portion.
-
Reflux: Heat the mixture to reflux (
C). Critical Note: Due to the steric hindrance of the 2,6-dichloro group, standard room temperature stirring is insufficient. Reflux for 4–6 hours is mandatory to drive the cyclization. -
Monitoring: Monitor by TLC (System: Hexane/Ethyl Acetate 3:1). Look for the disappearance of the phenacyl bromide spot.
-
Workup: Cool the reaction to room temperature. The hydrobromide salt of the product may precipitate.
-
Neutralization: Pour the reaction mixture into ice water (100 mL) and adjust pH to ~8–9 using saturated
or TEA. -
Isolation: Filter the resulting free base precipitate. Wash with cold water (
mL). -
Purification: Recrystallize from Ethanol/Water to yield the pure 2-amino-4-(2,6-dichlorophenyl)thiazole intermediate.
Self-Validation Check: The
Figure 2: Synthetic route for 2,6-dichlorophenyl thiazole analogs.
Biological Validation: Scintillation Proximity Assay (SPA)
To validate the SAR, a robust enzymatic assay is required. The SPA format is preferred for HTS (High-Throughput Screening) due to its "mix-and-measure" nature, avoiding wash steps.
Protocol 2: 11 -HSD1 Inhibition Assay
Principle:
The assay measures the conversion of
Reagents:
-
Recombinant Human 11
-HSD1 microsomes. - H-Cortisone (Substrate).
-
NADPH (Cofactor).
-
Test Compounds (DMSO stock).
-
SPA Beads (Protein A coated, pre-bound with anti-cortisol antibody).
Workflow:
-
Preparation: Dilute test compounds in assay buffer (50 mM Tris-HCl, pH 7.4) to varying concentrations (e.g., 0.1 nM to 10
M). -
Enzyme Mix: Add 11
-HSD1 microsomes and NADPH (200 M final) to the wells. -
Incubation: Incubate for 20 minutes at
C to allow compound-enzyme pre-equilibration. -
Substrate Start: Initiate reaction by adding
H-Cortisone (200 nM). -
Reaction: Incubate for 60 minutes at
C. -
Termination/Readout: Add SPA beads containing a specific 11
-HSD1 inhibitor (e.g., Glycyrrhetinic acid) to stop the reaction and capture the generated cortisol. -
Counting: Read on a Scintillation Counter (e.g., MicroBeta).
-
Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.
References
-
Lee, H. et al. (2020). "A Novel Selective 11
-HSD1 Inhibitor, KR-67607, Prevents BAC-Induced Dry Eye Syndrome."[4] International Journal of Molecular Sciences, 21(10), 3729. [Link] -
Boyle, C. D. et al. (2008). "Recent advances in the discovery of 11
-HSD1 inhibitors." Expert Opinion on Therapeutic Patents, 18(12). [Link] -
Hollis, G. & Huber, R. (2011). "11
-Hydroxysteroid dehydrogenase type 1 inhibition in type 2 diabetes mellitus."[3] Diabetes, Obesity and Metabolism, 13(1), 1-6.[3] [Link] -
Chaban, T. et al. (2023). "Synthesis and properties of 6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)..." Zaporizhzhia Medical Journal. [Link] (General reference for 2,6-dichlorophenyl synthesis chemistry).
Sources
- 1. Recent advances in the discovery of 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 11beta-hydroxysteroid dehydrogenase type 1 inhibitors as promising therapeutic drugs for diabetes: status and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 11β-Hydroxysteroid dehydrogenase type 1 inhibition in type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Selective 11β-HSD1 Inhibitor, (E)-4-(2-(6-(2,6-Dichloro-4-(Trifluoromethyl)Phenyl)-4-Methyl-1,1-Dioxido-1,2,6-Thiadiazinan-2-yl)Acetamido)Adamantan-1-Carboxamide (KR-67607), Prevents BAC-Induced Dry Eye Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
The 4-Aryl-thiazol-2-ylamine Scaffold: A Technical Guide to Bioactive Design and Application
Topic: Bioactive Scaffold Properties of 4-Aryl-thiazol-2-ylamine Compounds Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists
Executive Summary
The 4-aryl-thiazol-2-ylamine (also known as 4-aryl-2-aminothiazole) moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Its structural rigidity, coupled with specific hydrogen-bonding capabilities and lipophilic vectors, allows it to mimic peptide backbones and interact with ATP-binding pockets of kinases, G-protein coupled receptors (GPCRs), and microbial enzymes. This guide provides a comprehensive technical analysis of this scaffold, detailing its synthesis, structure-activity relationships (SAR), and mechanistic applications in oncology and infectious disease.
Chemical Architecture & Physicochemical Foundation
Structural Core Analysis
The scaffold consists of a five-membered thiazole ring substituted at the C4 position with an aryl group and at the C2 position with a primary amine.
-
Thiazole Ring: Planar and aromatic, serving as a linker that orients the C2 and C4 substituents. The sulfur atom increases lipophilicity (LogP modulation), while the nitrogen at position 3 acts as a hydrogen bond acceptor (HBA).
-
C2-Amine: Acts as a critical hydrogen bond donor (HBD). In many kinase inhibitors, this amine forms a hinge-binding interaction with the backbone carbonyls of the target protein.
-
C4-Aryl Group: Provides a hydrophobic surface for
stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) within the binding pocket.
Physicochemical Properties[1][2]
-
Lipophilicity (cLogP): The 4-phenyl-thiazol-2-ylamine core typically exhibits a cLogP of ~2.0–2.5, ideal for membrane permeability (Lipinski’s Rule of 5).
-
pKa: The ring nitrogen (N3) is weakly basic (pKa ~2.5), while the exocyclic amine is electronically coupled to the ring, reducing its basicity compared to typical anilines. This electronic delocalization is vital for stability and receptor binding.
Synthesis Protocol: The Hantzsch Thiazole Synthesis[1][3][4]
The Hantzsch condensation remains the gold standard for constructing this scaffold due to its atom economy and reliability. It involves the condensation of an
Experimental Workflow (Self-Validating Protocol)
Objective: Synthesis of 4-(4-chlorophenyl)thiazol-2-amine.
Reagents:
-
4-Chloro-2-bromoacetophenone (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol (Absolute)[1]
-
Sodium Acetate (Optional, for buffering)
Step-by-Step Methodology:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of 4-Chloro-2-bromoacetophenone in 20 mL of absolute ethanol.
-
Addition: Add 12 mmol of thiourea. The mixture may warm slightly (exothermic).[2]
-
Reflux: Attach a condenser and reflux the mixture at 78°C for 2–4 hours.
-
Validation Point: Monitor via TLC (System: Hexane:EtOAc 3:1). Disappearance of the starting bromide spot indicates completion.
-
-
Precipitation: Cool the reaction mixture to room temperature. The hydrobromide salt of the product often precipitates.
-
Neutralization: Pour the mixture into 50 mL of ice-water. Basify to pH 8–9 using ammonium hydroxide or saturated
solution to liberate the free base. -
Isolation: Filter the resulting precipitate. Wash with cold water (3 x 10 mL) to remove unreacted thiourea and inorganic salts.
-
Purification: Recrystallize from hot ethanol/water (4:1) to yield off-white crystals.
Mechanistic Visualization
The following diagram outlines the logical flow of the Hantzsch synthesis and the subsequent workup.
Figure 1: Workflow of the Hantzsch Thiazole Synthesis, highlighting critical phase transitions from reactants to the isolated free base.
Structure-Activity Relationship (SAR) & Pharmacophore Mapping
The versatility of the 4-aryl-thiazol-2-ylamine scaffold lies in its derivatization vectors.
The C4-Aryl Vector (Hydrophobic Domain)
The aryl group at C4 is the primary driver of potency in kinase inhibition.
-
Electron-Withdrawing Groups (EWGs): Substituents like -F, -Cl, or
at the para position of the phenyl ring often enhance metabolic stability and potency against targets like VEGFR and EGFR. -
Bulky Lipophiles: Replacing the phenyl ring with a naphthyl or benzofuran system can improve selectivity for specific kinase isoforms (e.g., CK2) by filling the hydrophobic back-pocket.
The C2-Amine Vector (Interaction Domain)
-
Free Amine: Essential for H-bonding with the hinge region of kinases (e.g., Glu/Leu backbone).
-
Amide/Urea Derivatives: Converting the amine to an amide or urea often improves ADME properties and can introduce a second "tail" to interact with solvent-exposed regions of the protein.
SAR Logic Diagram
Figure 2: Pharmacophore map illustrating the functional roles of the C2, C4, and C5 positions in biological interactions.[3]
Therapeutic Mechanisms: Case Study on CK2 Inhibition[4][7][8]
One of the most potent applications of this scaffold is the inhibition of Casein Kinase 2 (CK2), a serine/threonine kinase upregulated in various cancers.[4]
Mechanism of Action
Unlike typical ATP-competitive inhibitors, certain 4-aryl-thiazol-2-ylamine derivatives act as allosteric modulators . They bind to a hydrophobic pocket adjacent to the ATP site (between the
Downstream Signaling Effects
Inhibition of CK2 prevents the phosphorylation of STAT3, blocking its dimerization and nuclear translocation. This leads to the downregulation of anti-apoptotic genes (e.g., Bcl-xL, Survivin) and induction of apoptosis.
Figure 3: Signaling cascade showing how scaffold-mediated CK2 inhibition leads to cancer cell apoptosis.
Experimental Bioassay Protocol
In Vitro Kinase Inhibition Assay (Luminescence-Based)
Objective: Determine the IC50 of a synthesized 4-aryl-thiazol-2-ylamine derivative against CK2 or VEGFR.
Materials:
-
Recombinant Kinase (e.g., human CK2
). -
Substrate peptide.[5]
-
ATP (10
M). -
ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
96-well white solid-bottom plate.
Protocol:
-
Preparation: Prepare 3x serial dilutions of the test compound in DMSO (Final DMSO concentration < 1%).
-
Incubation:
-
Add 5
L of Kinase solution to wells. -
Add 5
L of test compound. Incubate for 10 min at Room Temperature (RT).
-
-
Reaction Start: Add 10
L of ATP/Substrate mix.-
Control: Include "No Compound" (Max Activity) and "No Enzyme" (Background) wells.
-
-
Reaction: Shake plate for 30 seconds, then incubate at RT for 60 minutes.
-
Termination/Detection:
-
Add 20
L of ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min. -
Add 40
L of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.
-
-
Readout: Measure luminescence using a plate reader.
-
Analysis: Plot RLU (Relative Light Units) vs. Log[Compound]. Fit data to a sigmoidal dose-response curve to calculate IC50.
Data Presentation Template:
| Compound ID | R Substituent (C4) | IC50 (Kinase A) [nM] | IC50 (Kinase B) [nM] | Selectivity Ratio |
| AT-01 | Phenyl | 450 | 1200 | 2.6 |
| AT-02 | 4-Cl-Phenyl | 120 | 800 | 6.6 |
| AT-03 | 2-Naphthyl | 35 | 950 | 27.1 |
References
-
2-Aminothiazole as a privileged scaffold for the discovery of anti-cancer agents. European Journal of Medicinal Chemistry.
-
2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Journal of Medicinal Chemistry.
-
Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines. Chemistry Central Journal.
-
Thiazole Ring—A Biologically Active Scaffold. Molecules.
-
Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. Journal of Medicinal Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1: Identification of an allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects | MDPI [mdpi.com]
2. Methodological & Application
Synthesis protocol for 4-(2,6-Dichloro-phenyl)-thiazol-2-ylamine from alpha-haloketones
Application Note: Synthesis of 4-(2,6-Dichloro-phenyl)-thiazol-2-ylamine via Hantzsch Condensation
Abstract & Scope
This technical guide details the synthesis of 4-(2,6-dichlorophenyl)thiazol-2-amine (CAS: Analogous to 2103-99-3 series), a critical pharmacophore in medicinal chemistry often utilized as a kinase inhibitor scaffold or an intermediate for fragment-based drug design (FBDD).
The protocol utilizes the Hantzsch Thiazole Synthesis , a robust condensation between an
Retrosynthetic Analysis & Mechanism
To ensure experimental success, one must understand the disconnection. The thiazole ring is constructed by condensing a binucleophile (thiourea) with a bielectrophile (
The Pathway:
-
Nucleophilic Attack: The sulfur atom of thiourea attacks the
-carbon of the ketone (S 2 displacement of bromide). -
Cyclization: The amide nitrogen attacks the carbonyl carbon.
-
Dehydration: Loss of water drives aromatization to form the thiazole ring.
Senior Scientist Note: The 2,6-dichloro motif creates a "molecular wall" orthogonal to the carbonyl plane. While this does not sterically block the S
Figure 1: Mechanistic pathway for the Hantzsch synthesis of the target thiazole.
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5][6] | Role | Critical Attribute |
| 2-Bromo-1-(2,6-dichlorophenyl)ethan-1-one | 267.93 | 1.0 | Substrate | Lachrymator. Handle in hood. Purity >97% essential. |
| Thiourea | 76.12 | 1.2 | Reagent | Excess ensures complete consumption of the expensive ketone. |
| Ethanol (Absolute) | 46.07 | Solvent | - | Anhydrous preferred to minimize side reactions, though 95% is acceptable. |
| Sodium Carbonate (aq) | 105.99 | - | Base | 10% w/v solution for neutralization. |
Experimental Protocol
Step 1: Condensation Reaction[3]
-
Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Charging: Add 2.68 g (10.0 mmol) of 2-bromo-1-(2,6-dichlorophenyl)ethan-1-one and 0.91 g (12.0 mmol) of thiourea.
-
Solvation: Add 30 mL of Ethanol .
-
Observation: The ketone may not dissolve immediately at room temperature due to the lipophilic 2,6-dichloro ring.
-
-
Reaction: Heat the mixture to a vigorous reflux (approx. 80 °C bath temperature).
-
Checkpoint: Within 10-15 minutes of reflux, the solution should become clear and homogeneous. As the reaction proceeds (30-60 mins), a white precipitate (the HBr salt of the product) may begin to form directly in the hot solution.
-
-
Duration: Reflux for 2 hours .
-
Why: While simple acetophenones react in 30 mins, the steric bulk of the 2,6-dichloro group can retard the cyclization step. 2 hours ensures >98% conversion.
-
-
Monitoring: Check via TLC (Mobile Phase: 50% EtOAc/Hexanes). The starting bromide (
) should be absent; the product salt stays at the baseline or spots as a free base ( ) if the plate is basic.
Step 2: Workup & Isolation
-
Cooling: Remove the flask from heat and allow it to cool to room temperature.
-
Result: A heavy crop of white/off-white crystals (the hydrobromide salt) will precipitate.
-
-
Filtration (Optional but Recommended): Filter the solid HBr salt and wash with 10 mL cold ethanol. This removes unreacted thiourea and non-polar impurities.
-
Alternative: If no precipitate forms (rare), proceed directly to neutralization.
-
-
Neutralization: Suspend the HBr salt (or the crude reaction mixture) in 50 mL of water . Slowly add 10% aqueous Na₂CO₃ with stirring until the pH reaches ~9-10.
-
Caution: CO₂ gas will evolve. The solid will change texture as it converts from the ionic salt to the free base.
-
-
Final Filtration: Stir the aqueous suspension for 30 minutes to ensure complete deprotonation. Filter the free base solid under vacuum.
-
Washing: Wash the filter cake copiously with water (3 x 20 mL) to remove inorganic salts.
Step 3: Purification
-
Recrystallization: The crude product is typically >95% pure. For analytical grade (>99%), recrystallize from hot Ethanol/Water (3:1) .
-
Dissolve in minimum hot ethanol.
-
Add hot water until slight turbidity appears.
-
Cool slowly to 4 °C.
-
-
Drying: Dry in a vacuum oven at 45 °C for 12 hours.
Process Control & Visualization
Figure 2: Operational workflow for the synthesis and purification.
Characterization & Expected Data
Chemical Formula: C
-
Appearance: White to pale yellow crystalline solid.
-
Melting Point: Expected range 165–175 °C .[7] (Note: 4-(4-chlorophenyl) analog melts ~169-171 °C; the 2,6-dichloro substitution typically increases crystal lattice energy).
-
Mass Spectrometry (ESI+):
-
Major peak [M+H]
at 245.0 . -
Isotope pattern: M+2 (247.0) and M+4 (249.0) in a characteristic 9:6:1 ratio due to two Chlorine atoms.
-
-
H NMR (400 MHz, DMSO-d
):- 7.60–7.50 (m, 2H, Phenyl 3,5-H) — Shifted downfield due to Cl.
- 7.45–7.35 (m, 1H, Phenyl 4-H).
- 7.10 (s, 1H, Thiazole 5-H) — Diagnostic singlet.
-
7.05 (br s, 2H, NH
) — Exchangeable with D O.
Troubleshooting & Safety
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete neutralization of HBr salt. | Ensure pH is >9 during workup. Stir longer in base. |
| Oiling Out | Product precipitating too fast or impurities. | Add a small amount of EtOH to the neutralization mix to keep it semi-solubilized, then cool slowly. |
| Sticky Solid | Trapped solvent/impurities. | Recrystallize from EtOH/Water. Do not skip the wash steps. |
Safety Warning:
- -Haloketones are potent lachrymators (tear gas agents). Weigh and handle only in a functioning fume hood.
-
Thiourea is a suspected carcinogen and goitrogen. Wear nitrile gloves and avoid dust inhalation.
References
-
Hantzsch Thiazole Synthesis Mechanism & General Protocol. Source: Chem Help Asap. "Hantzsch Thiazole Synthesis - Procedure." URL:[Link]
-
Synthesis of 2-Amino-4-arylthiazoles (General Precedents). Source: Organic Chemistry Portal. "Thiazole Synthesis." URL:[Link]
-
Crystallographic Data for Dichlorophenyl Thiazoles. Source: National Institutes of Health (PMC). "N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine." (Used for structural comparison of dichloro-motifs).[5] URL:[Link]
Sources
- 1. 2-AMINO-4-(4-CHLOROPHENYL)THIAZOLE | 2103-99-3 [chemicalbook.com]
- 2. arts.units.it [arts.units.it]
- 3. mdpi.com [mdpi.com]
- 4. 4,5-Dihydro-2-thiazolamine | C3H6N2S | CID 15689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. spectrabase.com [spectrabase.com]
- 7. 2-Amino-4-(4-chlorophenyl)thiazole 98 2103-99-3 [sigmaaldrich.com]
Application Note: High-Purity Synthesis of 2,6-Dichlorophenyl Thiazole Derivatives via Hantzsch Condensation
Executive Summary
This application note details the optimized protocol for synthesizing 2,6-dichlorophenyl thiazole derivatives. While the Hantzsch synthesis is a century-old reaction, the specific steric and electronic environment imposed by the 2,6-dichlorophenyl group requires modified handling compared to unhindered phenyl analogs.
The 2,6-dichloro substitution creates a "molecular gate" that forces the phenyl ring orthogonal to the developing thiazole core. This steric bulk does not significantly hinder the initial
Mechanistic Principles & Structural Logic
The "Ortho-Effect" in Hantzsch Synthesis
In standard Hantzsch syntheses, the reaction proceeds via two key steps:
-
Intermolecular
: The sulfur of the thioamide attacks the -carbon of the -haloketone.[1][2] -
Intramolecular Cyclization: The nitrogen attacks the carbonyl, followed by dehydration.[2]
The 2,6-Dichloro Challenge: The chlorine atoms at the 2 and 6 positions create significant steric bulk. Unlike a flat 4-phenylthiazole system, the 2,6-dichlorophenyl ring cannot achieve coplanarity with the thiazole ring.
-
Electronic Consequence: The carbonyl carbon in 2-bromo-2',6'-dichloroacetophenone is highly activated due to the electron-withdrawing nature of the chlorines, making step 1 (
) very fast. -
Steric Consequence: The subsequent dehydration step is sterically demanding. If the reaction is quenched too early or run too cold, the hydroxy-thiazoline intermediate may be isolated instead of the aromatic thiazole.
Mechanistic Pathway (Visualized)[2][3]
Figure 1: The reaction pathway highlights the critical dehydration step (Intermediate B to Product), which is the rate-limiting step for sterically hindered 2,6-dichlorophenyl substrates.
Pre-Synthesis Considerations
Critical Materials
| Reagent | Role | Specifications |
| 2-Bromo-1-(2,6-dichlorophenyl)ethan-1-one | Substrate | Purity >97%. Note: Highly lachrymatory. Handle in fume hood. |
| Thiourea | Reagent A | For 2-aminothiazoles.[3][4] Excess (1.2 eq) recommended. |
| Thioacetamide / Thiobenzamide | Reagent B | For 2-alkyl/aryl thiazoles. |
| Ethanol (Absolute) | Solvent | Preferred over MeOH for higher reflux temp ( |
| Diethyl Ether | Wash Solvent | Essential for removing non-polar impurities from the salt. |
Safety Warning
-Haloketones are potent alkylating agents and lachrymators.-
Engineering Control: All weighing and transfers must occur inside a certified chemical fume hood.
-
Decontamination: Quench spills with dilute ammonia or sodium thiosulfate solution.
Experimental Protocols
Protocol A: Synthesis of 4-(2,6-Dichlorophenyl)thiazol-2-amine
Targeting the primary amine derivative (most common scaffold).
Rationale: This protocol utilizes the "Hydrobromide Salt Isolation" method. The 2,6-dichloro group renders the thiazole HBr salt highly insoluble in ethanol, allowing for filtration-based purification without column chromatography.
Step-by-Step Methodology:
-
Charge: In a 100 mL round-bottom flask (RBF), dissolve 2-bromo-1-(2,6-dichlorophenyl)ethan-1-one (10.0 mmol, 2.68 g) in Absolute Ethanol (30 mL).
-
Addition: Add Thiourea (12.0 mmol, 0.91 g) in one portion.
-
Reaction:
-
Fit the flask with a reflux condenser.
-
Heat to vigorous reflux (
C bath temperature) for 2 to 3 hours . -
Observation: The solution will initially clear, then a heavy white precipitate (the HBr salt) will form.
-
Expert Tip: Do not stop heating when precipitation starts. Continue refluxing to ensure the precipitate is the fully dehydrated thiazole, not the hydroxy-intermediate.
-
-
Isolation (The Salt):
-
Cool the mixture to
C (ice bath) for 30 minutes. -
Filter the white solid under vacuum.
-
Wash the cake with cold Ethanol (10 mL) followed by Diethyl Ether (20 mL) to remove unreacted bromoketone.
-
-
Free Base Liberation:
-
Suspend the white solid in water (50 mL).
-
Slowly add Ammonium Hydroxide (28%) or saturated
until pH 9-10. -
Stir for 30 minutes. The solid will change texture as it converts to the free base.
-
-
Final Purification:
-
Filter the free base. Wash copiously with water.
-
Dry in a vacuum oven at
C.
-
Expected Yield: 85-95% Appearance: Off-white to pale yellow solid.
Protocol B: Synthesis of 2-Methyl-4-(2,6-Dichlorophenyl)thiazole
Targeting alkyl-substituted variants using Thioacetamide.
Rationale: Thioamides are less nucleophilic than thiourea. The reaction requires longer reflux times.
-
Charge: Combine 2-bromo-1-(2,6-dichlorophenyl)ethan-1-one (5.0 mmol) and Thioacetamide (5.5 mmol) in Ethanol (15 mL).
-
Reaction: Reflux for 6-8 hours .
-
Note: If TLC shows incomplete conversion, add 0.5 mL of DMF to increase solubility and reaction temperature.
-
-
Workup (Aqueous Quench):
-
Unlike Protocol A, this product may not precipitate as clean salt.
-
Evaporate ethanol under reduced pressure.
-
Redissolve residue in EtOAc (30 mL) and wash with saturated
(2 x 20 mL).
-
-
Purification: Recrystallize from Ethanol/Water (9:1) or perform flash chromatography (Hexane:EtOAc 8:2).
Workflow Visualization
Figure 2: Decision tree for processing the reaction mixture. Protocol A (Precipitation) is preferred for 2,6-dichloro derivatives due to the high crystallinity of the salt.
Analytical Validation
To ensure the protocol was successful, verify the following data points.
| Method | Characteristic Signal | Interpretation |
| 1H NMR | Singlet at | The H-5 proton on the thiazole ring. Its presence confirms cyclization. |
| 1H NMR | Exchangeable Singlet (broad) | For Protocol A: |
| 1H NMR | Multiplet | The 2,6-dichlorophenyl protons. Integration should match the thiazole proton (3:1 ratio). |
| TLC | Disappearance of Starting Material | Mobile Phase: Hexane:EtOAc (3:1). Bromoketone |
Self-Validating Check: If the NMR shows a doublet of doublets around 3.5-4.5 ppm, you have isolated the hydroxy-thiazoline intermediate.
-
Corrective Action: Reflux the sample in Ethanol with a catalytic amount of concentrated HCl for 1 hour to force dehydration.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield / Sticky Solid | Incomplete dehydration due to sterics. | Increase reflux time by 2 hours. Add 5% DMF to the reaction solvent to boost temperature. |
| Starting Material Remains | Old/Hydrolyzed Bromoketone. | Check the quality of the |
| Product is Colored (Red/Brown) | Oxidation of thiourea or polymerization. | Perform the reaction under Nitrogen atmosphere. Wash the crude solid with cold diethyl ether to remove colored impurities. |
References
-
Hantzsch Thiazole Synthesis Mechanism & Overview. Organic Chemistry Portal. [Link]
-
Synthesis of 2-aminothiazoles via Hantzsch condensation. Journal of Organic Chemistry, 2001, 66, 7925-7929.[5] [Link]
-
Synthesis and properties of 6-(2,6-dichlorophenyl) derivatives. Zaporizhzhia State Medical University, 2023. (Validating the specific 2,6-dichloro moiety handling). [Link]
-
General Protocol for Hantzsch Synthesis of 2-Amino-4-phenylthiazole. Chem Help Asap / YouTube Laboratory Demonstrations. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Thiazole synthesis [organic-chemistry.org]
Protocol for dissolving 4-(2,6-Dichloro-phenyl)-thiazol-2-ylamine in DMSO for cell assays
Application Note: Solubilization & Cell Assay Protocol for 4-(2,6-Dichloro-phenyl)-thiazol-2-ylamine
Executive Summary
This technical guide outlines the protocol for solubilizing 4-(2,6-Dichloro-phenyl)-thiazol-2-ylamine (hereafter referred to as DCTA ) for use in cellular assays. DCTA is a hydrophobic small molecule characterized by a thiazole core and a dichlorophenyl moiety. Its structural rigidity and lipophilicity present significant challenges regarding aqueous solubility and precipitation upon dilution.
This protocol departs from standard "mix-and-go" methods by introducing an Intermediate Dilution Step (IDS) . This method mitigates the kinetic shock of introducing high-molarity organic stocks directly into aqueous media, ensuring consistent bioavailability and reducing false negatives caused by micro-precipitation.
Part 1: Chemical Assessment & Solubility Mechanics
To design a robust protocol, we must first understand the physicochemical environment of the molecule. DCTA contains two primary hydrophobic domains (the dichlorophenyl ring and the thiazole backbone) and a polar amine handle.
Key Solubility Challenges:
-
Pi-Stacking: The planar nature of the phenyl-thiazole system encourages strong intermolecular
- stacking, leading to high lattice energy and resistance to dissolution. -
Halogen Hydrophobicity: The 2,6-dichloro substitution significantly increases the partition coefficient (LogP), making the compound prone to "crashing out" in hydrophilic cell culture media.
-
Hygroscopicity of DMSO: DMSO absorbs atmospheric water. Even 1-2% water content in DMSO can drastically reduce the solubility of DCTA, causing stock solution degradation.
Visualizing the Solubilization Strategy
The following diagram maps the structural features of DCTA to the required solubilization tactics.
Figure 1: Structural Property Map linking chemical features of DCTA to solubility risks and protocol solutions.
Part 2: Stock Solution Preparation (The "Master Stock")
Objective: Create a stable, high-concentration Master Stock (typically 10 mM or 50 mM) in 100% DMSO.
Reagents Required:
-
DCTA (Solid powder)
-
DMSO, Sterile Filtered, Hybridoma Tested (Sigma D2650 or equivalent)
-
Desiccated storage cabinet
Protocol:
-
Weighing: Weigh the DCTA powder into a sterile, glass (or polypropylene) vial. Avoid polystyrene, which can be degraded by DMSO.
-
Calculation: Calculate the volume of DMSO required using the formula:
(Note: Ensure you use the exact Molecular Weight from your specific batch CoA, accounting for any salt forms or hydration). -
Dissolution: Add the calculated volume of anhydrous DMSO.
-
Critical Step: Do not shake vigorously immediately. Vortex in short 5-second bursts.
-
If undissolved: Sonicate in a water bath at 37°C for 5-10 minutes. Visual clarity is mandatory.
-
-
Aliquot & Storage:
-
Divide into single-use aliquots (e.g., 20-50 µL) to prevent freeze-thaw cycles.
-
Store at -20°C (stable for ~3 months) or -80°C (stable for ~1 year).
-
Protect from light (Thiazoles can be photosensitive).
-
Part 3: The Intermediate Dilution Protocol (Cell Treatment)
The Problem: Direct addition of 100% DMSO stock to cell media often causes "shock precipitation" where the compound forms invisible micro-crystals before dispersing. This leads to variable data.[1][2]
The Solution: The 200x Intermediate Step .
Workflow Diagram
Figure 2: Serial dilution workflow emphasizing the transition from organic to aqueous phase.
Step-by-Step Procedure (Example for 10 µM Final Assay Concentration)
-
Preparation of Intermediate Stocks (in DMSO):
-
Perform all serial dilutions using 100% DMSO first.
-
Example: If you need a dose-response curve (0.1, 1, 10 µM final), prepare DMSO stocks at 200x these concentrations (20 µM, 200 µM, 2 mM).
-
Why? This keeps the compound fully solubilized during the dilution process.
-
-
Preparation of 10x Working Solution (The Aqueous Transition):
-
Pre-warm your culture media (e.g., DMEM/RPMI + Serum) to 37°C. Cold media promotes precipitation.
-
Pipette 950 µL of warm media into a tube.
-
While vortexing gently, add 50 µL of your 200x DMSO stock.
-
Result: A 10x solution containing 5% DMSO.
-
Check Point: Inspect for turbidity immediately. If cloudy, the compound has crashed.
-
-
Final Addition to Cells:
Part 4: Data & Troubleshooting Guide
Solubility Limit Table (Theoretical vs. Practical)
| Solvent System | Estimated Solubility Limit | Risk Level | Notes |
| 100% DMSO | > 25 mM | Low | Ideal for Master Stock. Hygroscopic. |
| 100% Ethanol | < 5 mM | High | Not recommended; rapid evaporation alters concentration. |
| PBS (pH 7.4) | < 10 µM | Critical | Do not dilute directly into PBS. |
| Culture Media + 10% FBS | ~50 - 100 µM | Moderate | Serum proteins (Albumin) help solubilize the hydrophobic tail. |
Troubleshooting Matrix
| Observation | Probable Cause | Corrective Action |
| Crystals visible in microscopy | Compound crashed upon addition. | Use the "Intermediate Dilution" method. Pre-warm media.[1][3] |
| High toxicity in Vehicle Control | DMSO % is too high (>0.5%).[2] | Increase stock concentration to reduce DMSO volume. |
| Variable IC50 results | Stock degradation or precipitation. | Use fresh aliquots. Do not freeze-thaw >3 times. |
| Yellowing of Stock | Oxidation of the amine. | Purchase fresh compound; store under Nitrogen/Argon. |
References
-
TargetMol. (n.d.). Thiazole Orange Storage & Solubility Information. Retrieved from
-
BenchChem. (2025).[3][4] Improving the Solubility of Thiazole Compounds: Technical Support Guide. Retrieved from
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 329795109, 4-(2-Fluorophenyl)-1,3-thiazol-2-amine (Structural Analog). Retrieved from
-
Sigma-Aldrich. (n.d.). FAQs on Inhibitor Preparation and DMSO Solubility. Retrieved from
-
Ziath. (2006). Samples in DMSO: What an end user needs to know. Retrieved from
Sources
Application Note: Coordination Chemistry of 4-(2,6-Dichloro-phenyl)-thiazol-2-ylamine
[1]
Executive Summary & Structural Insights
4-(2,6-Dichloro-phenyl)-thiazol-2-ylamine (CAS: 30709-69-4) is a specialized heterocyclic ligand belonging to the 2-aminothiazole class.[1] Unlike its planar analogs (e.g., 4-phenylthiazole-2-amine), this ligand exhibits a distinct orthogonal conformation due to the steric hindrance imposed by the chlorine atoms at the 2' and 6' positions of the phenyl ring.[1]
This structural twist prevents coplanarity between the phenyl and thiazole rings, significantly altering its electronic conjugation, solubility, and crystal packing forces. In coordination chemistry, it acts primarily as a monodentate ligand via the thiazole nitrogen (
Key Chemical Properties
| Property | Specification |
| Molecular Formula | C |
| Molecular Weight | 245.13 g/mol |
| Coordination Mode | Monodentate ( |
| Geometry | Twisted (Phenyl ring |
| pKa (est.) | |
| Solubility | Soluble in DMSO, DMF, hot Ethanol; Insoluble in Water |
Synthesis of the Ligand
Note: While commercially available, in-house synthesis ensures high purity essential for crystallography and biological assays.[1]
Hantzsch Thiazole Synthesis Protocol
The synthesis exploits the condensation of an
Reagents
-
Reagent: Thiourea (2.0 eq)
-
Halogen Source: Iodine (1.0 eq) or NBS (1.0 eq)
-
Solvent: Ethanol (Absolute)
Step-by-Step Procedure
-
Activation: Dissolve 2,6-dichloroacetophenone (10 mmol) and thiourea (20 mmol) in 50 mL absolute ethanol.
-
Halogenation/Cyclization: Add Iodine (10 mmol) portion-wise. Expert Tip: The reaction is exothermic. Maintain temperature <60°C during addition to prevent tar formation.
-
Reflux: Heat the mixture to reflux for 6–8 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).
-
Work-up: Cool to room temperature. The hydroiodide salt of the product may precipitate.
-
Neutralization: Pour the reaction mixture into ice water (100 mL). Basify to pH 8–9 using aqueous
or .[1] -
Isolation: Filter the resulting precipitate. Wash with cold water (
mL) to remove excess thiourea. -
Purification: Recrystallize from hot ethanol/water (4:1) to obtain colorless/pale yellow needles.[1]
Synthesis Workflow Diagram
Figure 1: Hantzsch synthesis pathway for the generation of the sterically hindered thiazole ligand.[1]
Coordination Chemistry Protocols
Binding Mode Analysis
The 2-aminothiazole scaffold offers two potential nitrogen donors.[1] However, for the 2,6-dichloro derivative:
-
Thiazole Nitrogen (N3): The preferred binding site. It is a soft base suitable for transition metals (Cu
, Zn , Pd , Pt ). -
Exocyclic Amine (NH
): Generally non-coordinating due to resonance delocalization of the lone pair into the thiazole ring. It acts as a hydrogen bond donor , critical for stabilizing crystal lattices via (halide) interactions.
Protocol: Synthesis of Metal Complexes ( )
Target: Synthesis of Dichlorobis(4-(2,6-dichlorophenyl)thiazol-2-amine)Metal(II) Applicable Metals: Cu(II), Zn(II), Co(II), Ni(II), Pd(II)
-
Ligand Solution: Dissolve 2.0 mmol of the ligand in 20 mL of hot Ethanol or Methanol. Note: If solubility is poor, add minimal DMSO.
-
Metal Solution: Dissolve 1.0 mmol of the Metal Chloride (
) in 10 mL of Ethanol. -
Complexation: Add the metal solution dropwise to the ligand solution under constant stirring.
-
Reflux:
-
Cu/Zn/Co: Reflux for 2–3 hours.[1]
-
Pd/Pt: Reflux for 12–24 hours (requires kinetic energy to overcome square planar activation energy).
-
-
Crystallization: Allow the solution to cool slowly. If no precipitate forms, reduce volume by 50% via rotary evaporation and let stand at 4°C.
-
Characterization:
-
IR: Look for the shift in
(thiazole ring) typically around 1580–1600 cm . The bands (3100–3400 cm ) should remain largely unshifted or show H-bonding shifts, confirming non-coordination of the amine. -
XRD: Expect a distorted geometry.[1] The 2,6-dichlorophenyl group will likely force the ligands to adopt a trans arrangement or a distorted tetrahedral geometry to minimize steric clash between the bulky dichlorophenyl groups.
-
Coordination Logic Diagram
Figure 2: Structural logic governing the coordination behavior of the ligand.[1]
Applications & Biological Relevance[1][3][7][8][9]
Antimicrobial & Medicinal Chemistry
The 2-aminothiazole scaffold is a pharmacophore found in drugs like Abafungin (antifungal) and Pramipexole (dopamine agonist).
-
Mechanism: The 2,6-dichloro substitution mimics the lipophilicity of biological membranes, enhancing cell permeability.
-
Metal Enhancement: Coordination with Cu(II) or Ag(I) often demonstrates a synergistic effect, increasing antimicrobial potency (Chelation Theory) by reducing the polarity of the metal ion and facilitating membrane penetration.
Catalysis (Palladium)
Pd(II) complexes of 2-aminothiazoles are emerging as robust pre-catalysts for Suzuki-Miyaura and Heck coupling reactions.[1]
-
Advantage: The bulky 2,6-dichlorophenyl group provides steric protection to the active metal center, potentially increasing catalyst lifetime by preventing aggregation.
Troubleshooting & Expert Tips
| Issue | Probable Cause | Solution |
| Low Yield (Synthesis) | Incomplete halogenation or tar formation.[1] | Ensure dropwise addition of Iodine/NBS. Keep temp <60°C initially. |
| Oiling Out (Complex) | Ligand is too lipophilic; solvent too polar. | Switch from pure Ethanol to EtOH:CHCl |
| No Crystals | Steric bulk prevents tight packing.[1] | Use slow diffusion (layering): Dissolve complex in DMF, layer with Ether. |
| NMR Broadening | Paramagnetic metal (Cu, Co) or restricted rotation. | For Cu/Co, use ESR or magnetic susceptibility. For diamagnetic metals (Zn, Pd), heat the NMR tube to sharpen rotamer peaks. |
References
-
Synthesis of 2-aminothiazoles (Hantzsch Reaction)
- Source: Organic Syntheses, Coll. Vol. 3, p.76 (1955).
-
Context: Foundational method for thiazole ring construction from alpha-haloketones and thiourea.[1]
-
Structural Effects of Dichlorophenyl Substitution
-
Coordination Modes of 2-Aminothiazoles
-
Title: Copper-Coordinated Thiazoles and Benzothiazoles: A Perfect Alliance in the Search for Compounds with Antibacterial and Antifungal Activity.[1]
- Source: Inorganics (2023).
- Context: Review of coordination modes (N3 vs NH2)
-
-
Biological Activity of Thiazole Derivatives
- Title: An Overview on Synthetic 2-Aminothiazole-Based Compounds Associ
- Source: Molecules (2021).
- Context: Comprehensive review of the medicinal chemistry applic
3. Troubleshooting & Optimization
Technical Support Center: High-Yield Synthesis of 4-(2,6-Dichlorophenyl)thiazol-2-amine
Status: Operational Ticket ID: HANTZSCH-26-CL2 Subject: Overcoming Steric Hindrance in 2-Aminothiazole Synthesis
Introduction: The "Steric Wall" Challenge
You are likely encountering low yields (<50%) or sluggish reaction rates when synthesizing 4-(2,6-dichlorophenyl)thiazol-2-amine .[1] Unlike standard Hantzsch syntheses, this specific substrate presents a unique kinetic barrier. The 2,6-dichloro substitution pattern on the phenyl ring creates a "steric wall" that shields the carbonyl carbon of the phenacyl halide, significantly retarding the nucleophilic attack by thiourea.
This guide provides an optimized, field-proven protocol to bypass this barrier, moving beyond traditional ethanol reflux methods to high-efficiency solvent systems like PEG-400.
Module 1: Reaction Mechanism & Kinetics
To improve yield, we must first understand the bottleneck.[1] The Hantzsch synthesis involves two key steps:
-
Nucleophilic Attack: Thiourea sulfur attacks the
-carbon of the phenacyl halide ( ).[1] -
Cyclization: The nitrogen attacks the carbonyl carbon to close the ring.[1]
In your substrate, the 2,6-dichloro groups create significant steric bulk, destabilizing the transition state for the cyclization step and preventing efficient orbital overlap.
Visualizing the Steric Clash
Figure 1: The 2,6-dichloro substituents (red node) sterically hinder the carbonyl attack, requiring higher energy input or stabilizing solvents to proceed.[1]
Module 2: Optimized Protocols
We recommend shifting from Method A (Traditional) to Method B (PEG-400) for this specific hindered substrate.[1]
Comparative Efficiency Data
| Parameter | Method A: Ethanol Reflux | Method B: PEG-400 (Recommended) | Method C: Aqueous/Microwave |
| Solvent | Ethanol (EtOH) | Polyethylene Glycol-400 | Water |
| Temp/Time | 78°C / 12-24 hrs | 100°C / 1-2 hrs | 100°C / 15 mins (MW) |
| Yield | 45-55% | 85-92% | 70-80% |
| Purity (Crude) | Low (requires recrystallization) | High (simple wash) | Moderate |
| Mechanism | Thermal convection | H-bond activation / Phase transfer | Hydrophobic effect |
Protocol B: High-Yield PEG-400 Synthesis (Recommended)
This method utilizes PEG-400 as a green solvent and catalyst.[2][3][4] PEG-400 activates the thiourea through hydrogen bonding and stabilizes the polar transition state, effectively mitigating the steric hindrance [1, 2].
Reagents:
Step-by-Step Workflow:
-
Dissolution: In a round-bottom flask, dissolve 1.0 mmol of 2,6-dichlorophenacyl bromide in 5 mL of PEG-400.
-
Addition: Add 1.1 mmol of thiourea. The mixture may remain a suspension initially.[1]
-
Reaction: Heat the mixture to 100°C with stirring.
-
Checkpoint: The reaction usually becomes homogeneous within 10-20 minutes.
-
Monitor: TLC (30% EtOAc/Hexane) should show consumption of the bromide within 1-2 hours.[1]
-
-
Quench: Cool to room temperature. Pour the mixture into 50 mL of ice-cold water.
-
Work-up (Critical):
-
Isolation: Filter the solid, wash copiously with water (to remove PEG), and dry.[1]
Module 3: Troubleshooting Guide (FAQ)
Issue 1: "I got a sticky oil instead of a solid."
Diagnosis: This is often due to trapped PEG-400 or incomplete neutralization.
-
Fix: Dissolve the oil in a minimal amount of ethanol and pour it into a large volume of vigorously stirred ice water. Ensure the pH is basic (>9).[1] If it remains oily, scratch the side of the flask with a glass rod to induce crystallization.
Issue 2: "My yield is low (<40%) even with PEG."
Diagnosis: The 2,6-dichloro group makes the
-
Fix: Do not pre-heat the bromide. Add thiourea immediately upon dissolving the bromide.
-
Advanced Fix: Add a catalytic amount (10 mol%) of Sodium Iodide (NaI) .[1] This generates the in situ
-iodoketone, which is more reactive and can overcome the steric barrier faster [3].
Issue 3: "The product purity is poor by NMR."
Diagnosis: You likely isolated the hydrobromide salt or a mixture of salt/free-base.
-
Fix: The amine group on the thiazole is weakly basic.[1] Ensure you basify to pH 10 during workup.
-
Purification: Recrystallize from hot ethanol/water (4:1 ratio). Avoid chromatography if possible, as the free amine can streak on silica.
Troubleshooting Logic Tree
Figure 2: Decision matrix for diagnosing yield issues in hindered thiazole synthesis.
References
-
Babu, B. H., et al. (2016).[1][3] An efficient PEG-400 mediated catalyst free green synthesis of 2-amino-thiazoles from
-diazoketones and thiourea.[2][3] Journal of Chemical Sciences, 128, 1-7.[1][3] Link[1] -
Potewar, T. M., et al. (2008).[1] Efficient Synthesis of 2-Aminothiazoles and Fanetizole in Liquid PEG-400 at Ambient Conditions. Synthetic Communications, 39(4).[1] Link[1]
-
Kashyap, S. J., et al. (2011).[1] Synthesis of 2-aminothiazoles using iodine as a catalyst.[5][6] Journal of Heterocyclic Chemistry. (Citation supporting Halogen exchange catalysis).
-
Hantzsch, A. (1887).[1][7] Ueber die Synthese des Thiazols und seiner Derivate. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.[1] Link
Sources
- 1. N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bepls.com [bepls.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting solubility issues of 4-(2,6-Dichloro-phenyl)-thiazol-2-ylamine in aqueous media
Technical Support Center: 4-(2,6-Dichloro-phenyl)-thiazol-2-ylamine
Welcome to the technical support guide for 4-(2,6-Dichloro-phenyl)-thiazol-2-ylamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound, focusing specifically on its challenging solubility in aqueous media. Our goal is to provide you with the foundational knowledge, practical troubleshooting steps, and validated protocols to ensure the success and reproducibility of your experiments.
Part 1: Understanding the Challenge - Physicochemical Profile
The primary hurdle in utilizing 4-(2,6-Dichloro-phenyl)-thiazol-2-ylamine is its inherently low aqueous solubility. This characteristic stems directly from its molecular structure and physicochemical properties. Understanding these factors is the first step toward developing an effective solubilization strategy.
The molecule's structure features a dichlorophenyl group and a thiazole ring, both of which contribute to its lipophilic (fat-loving) nature and consequent hydrophobicity (water-fearing). The presence of a primary amine on the thiazole ring, however, offers a critical handle for pH-dependent solubility manipulation.
Key Physicochemical Properties:
| Property | Estimated Value/Information | Implication for Aqueous Solubility |
| Molecular Formula | C₉H₆Cl₂N₂S | - |
| Molecular Weight | 245.13 g/mol | - |
| Calculated logP | ~3.5 - 4.1 | A high logP indicates significant lipophilicity and poor water solubility.[1] |
| pKa (Predicted) | ~4.5 - 5.5 | The 2-aminothiazole group is basic.[2][3][4] At pH values below the pKa, the amine group will be protonated (BH⁺), leading to increased solubility. Above the pKa, it will be in its neutral, less soluble form (B).[5] |
Note: Experimental data for this specific compound is limited. Values are estimated based on its structural motifs (2-aminothiazole and dichlorophenyl) and data from similar molecules.[1][6][7][8]
The combination of a high logP and a basic ionizable group means that while the compound is fundamentally poorly soluble, its solubility can be dramatically influenced by the pH of the aqueous medium.[5][9]
Part 2: Troubleshooting Guide & FAQs
This section addresses common problems encountered when preparing aqueous solutions of 4-(2,6-Dichloro-phenyl)-thiazol-2-ylamine.
Q1: I've added the compound to my aqueous buffer, but it won't dissolve and I see solid particles. What is my first step?
Answer: The first and most critical parameter to check is the pH of your aqueous medium .
Causality: Your compound is a weak base due to the 2-aminothiazole group.[2][3] In neutral or alkaline solutions (pH > 6), the amine group is predominantly in its neutral, uncharged form, which is significantly less soluble in water. To increase solubility, you must lower the pH to protonate the amine group, forming a more soluble salt.[5][10] For basic drugs, solubility increases as the pH drops below the pKa.[5]
Immediate Action:
-
Prepare a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO).[11][12]
-
Perform a serial dilution of this stock into your aqueous buffer.
-
If precipitation occurs, measure the pH of the final solution.
-
Adjust the pH downwards by adding small increments of dilute acid (e.g., 0.1 M HCl) until the solution clears. Aim for a pH at least 1-2 units below the estimated pKa (e.g., pH 3.0-4.0).
Caption: pH effect on the solubility of the compound.
Q2: pH adjustment helped, but I still can't reach my target concentration without precipitation. What's next?
Answer: If pH modification alone is insufficient, the next strategy is to use co-solvents .
Causality: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[13][14] This change in polarity lowers the interfacial tension between the hydrophobic compound and the aqueous phase, making it easier for the compound to dissolve.[13][15]
Commonly Used Co-solvents:
| Co-solvent | Typical Starting Conc. (v/v) | Considerations |
| DMSO | 0.1% - 5% | Highly effective solubilizer.[16] Can have biological effects in cell-based assays; always run a vehicle control.[12] |
| Ethanol | 1% - 10% | Biocompatible at low concentrations. Can cause protein precipitation at higher concentrations. |
| Propylene Glycol (PG) | 1% - 20% | Common in pharmaceutical formulations.[17] Can increase solution viscosity. |
| Polyethylene Glycol (PEG 300/400) | 5% - 30% | Good for increasing solubility of lipophilic compounds.[17] Less toxic than other glycols. |
Workflow:
-
Start with your pH-optimized aqueous buffer.
-
Prepare a high-concentration stock of your compound in 100% of the chosen co-solvent (e.g., 50 mM in DMSO).
-
Add the co-solvent stock to the aqueous buffer dropwise while vortexing to reach the desired final concentration of both the compound and the co-solvent.
-
Crucially, do not exceed a final co-solvent concentration that could interfere with your experimental system (e.g., <0.5% DMSO for many cell cultures). [12]
Q3: My cell-based assay is sensitive to organic solvents. Are there solvent-free alternatives?
Answer: Yes. For sensitive biological systems, cyclodextrins are an excellent alternative.
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) internal cavity.[18][19] The poorly soluble drug molecule can become encapsulated within this hydrophobic cavity, forming a water-soluble "inclusion complex."[20][21] This complex effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent solubility without the use of organic solvents.[22]
Recommended Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high water solubility and low toxicity.[18]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Also has a very favorable safety profile and is used in FDA-approved parenteral formulations.[18]
Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.
Q4: What is the best practice for preparing and storing a stock solution of this compound?
Answer: Proper preparation and storage of a concentrated stock solution are essential for experimental consistency.
Causality: Using a high-concentration stock in a pure organic solvent where the compound is freely soluble minimizes the volume of solvent added to your final aqueous solution.[23] Storing this stock correctly prevents degradation and precipitation over time.
Recommended Protocol:
-
Solvent Selection: Use anhydrous, high-purity DMSO. It is a powerful solvent for a wide range of organic molecules.[11]
-
Preparation:
-
Weigh the compound accurately.
-
Add the required volume of DMSO to achieve a high but manageable concentration (e.g., 10-50 mM).
-
Ensure complete dissolution. Gentle warming (to 37°C) or brief sonication can assist if needed.[23]
-
-
Storage:
-
Aliquot the stock solution into single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles and moisture absorption from the air.[12]
-
Store aliquots at -20°C or -80°C for long-term stability. A stock in DMSO is typically stable for at least 3-6 months under these conditions.[12][23]
-
Part 3: Experimental Protocols
Protocol 1: pH-Dependent Solubility Enhancement
-
Prepare a 10 mM stock solution of 4-(2,6-Dichloro-phenyl)-thiazol-2-ylamine in 100% DMSO.
-
Prepare a series of aqueous buffers (e.g., citrate, phosphate) at pH values ranging from 3.0 to 7.5.
-
Add 10 µL of the DMSO stock to 990 µL of each buffer to achieve a final concentration of 100 µM.
-
Vortex each solution immediately after addition.
-
Allow the solutions to equilibrate for 30 minutes at room temperature.
-
Visually inspect for precipitation. For quantitative analysis, centrifuge the samples and measure the concentration of the supernatant using a validated analytical method (e.g., HPLC-UV).
Protocol 2: Formulation with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Prepare a 20% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS, pH 7.4).
-
Add the solid 4-(2,6-Dichloro-phenyl)-thiazol-2-ylamine powder directly to the HP-β-CD solution to achieve your target concentration.
-
Stir or shake the mixture overnight at room temperature to allow for the formation of the inclusion complex.
-
The following day, sterile-filter the solution through a 0.22 µm filter to remove any undissolved material and ensure sterility. This final solution is ready for use in experiments.
References
-
Fenyvesi, É., et al. (2020). Cyclodextrins: Only Pharmaceutical Excipients or Full-Fledged Drug Candidates? Molecules. Available at: [Link]
-
Pharmaoffer. (n.d.). Cyclodextrins - CD Formulation. Pharmaoffer. Available at: [Link]
-
Zhang, Y., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available at: [Link]
-
Popa, G., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers. Available at: [Link]
-
Zhang, Y., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available at: [Link]
-
MDPI. (2024). The Use of Cyclodextrins in Pharmaceutical Formulations. MDPI. Available at: [Link]
-
Szejtli, J. (1991). CYCLODEXTRINS IN DRUG FORMULATIONS: PART I. Pharmaceutical Technology. Available at: [Link]
-
Kumar, L., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]
-
Kharia, A. A., et al. (2013). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Doke, V. V., et al. (2020). Co-solvency and anti-solvent method for the solubility enhancement. World Journal of Pharmaceutical Research. Available at: [Link]
-
Savjani, K. T., et al. (2012). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. Available at: [Link]
-
Wikipedia. (n.d.). Cosolvent. Wikipedia. Available at: [Link]
-
Grimm, A., et al. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Pharmaceutics. Available at: [Link]
-
IRO Chelating. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd. Available at: [Link]
-
ResearchGate. (n.d.). Solubilization by cosolvents. Establishing useful constants for the log-linear model. ResearchGate. Available at: [Link]
-
Clementi, S., et al. (1973). Electrical effects in substituted thiazoles. pKa Values of some 5-substituted 2-aminothiazoles and 5-substituted 2-NN-dimethylaminothiazoles. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
PubChem. (n.d.). 2-Aminothiazole. National Center for Biotechnology Information. Available at: [Link]
-
Quora. (2018). How to make a stock solution of a substance in DMSO. Quora. Available at: [Link]
-
Buhamad, R. (2017). Ph and Solubility of Drugs. YouTube. Available at: [Link]
-
Akashdutta. (2021). DMSO stock preparation. ResearchGate. Available at: [Link]
-
Amir, M., et al. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences. Available at: [Link]
-
PubChem. (n.d.). 4-(3,4-Dichlorophenyl)-5-(4-pyridinyl)-2-thiazolamine. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (n.d.). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. ResearchGate. Available at: [Link]
-
OATAO. (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). CORE. Available at: [Link]
-
Domańska, U., & Pobudkowska, A. (2014). Study of pH-dependent drugs solubility in water. Chemical Industry and Chemical Engineering Quarterly. Available at: [Link]
-
PubChem. (n.d.). 2-Amino-4-methylthiazole. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. 4-(3,4-Dichlorophenyl)-5-(4-pyridinyl)-2-thiazolamine | C14H9Cl2N3S | CID 5282339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Aminothiazol | 96-50-4 [m.chemicalbook.com]
- 3. Electrical effects in substituted thiazoles. pKa Values of some 5-substituted 2-aminothiazoles and 5-substituted 2-NN-dimethylaminothiazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. 2-Aminothiazole | 96-50-4 [chemicalbook.com]
- 5. m.youtube.com [m.youtube.com]
- 6. 2-Aminothiazole | C3H4N2S | CID 2155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-氨基噻唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 2-Amino-4-methylthiazole | C4H6N2S | CID 74143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. medchemexpress.cn [medchemexpress.cn]
- 13. wisdomlib.org [wisdomlib.org]
- 14. Cosolvent - Wikipedia [en.wikipedia.org]
- 15. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 16. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Cyclodextrins: Only Pharmaceutical Excipients or Full-Fledged Drug Candidates? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cyclodextrins - CD Formulation [formulationbio.com]
- 20. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. australiansciencejournals.com [australiansciencejournals.com]
- 22. researchgate.net [researchgate.net]
- 23. selleckchem.com [selleckchem.com]
Minimizing side reactions during the synthesis of sterically hindered aminothiazoles
Technical Support Center: Advanced Heterocyclic Synthesis Subject: Optimization of Hantzsch Thiazole Synthesis for Sterically Hindered Substrates Ticket ID: HTS-992-BULK Status: Open for Consultation
Executive Summary
The synthesis of 2-aminothiazoles via the Hantzsch condensation is generally robust, but the introduction of sterically hindered
This guide provides a root-cause analysis of these side reactions and validated protocols to circumvent the "steric wall."
Module 1: The Mechanistic Bottleneck
To solve low yields, one must understand where the reaction fails. In sterically hindered systems, the reaction does not simply "stop"; it diverts into thermodynamic sinks.
Visualizing the Failure Modes
The following diagram maps the kinetic competition between the desired thiazole formation and the three most common side reactions induced by steric bulk.
Figure 1: Kinetic competition in Hantzsch synthesis. Steric bulk slows the SN2 step, allowing thermal degradation and dehalogenation to compete.
Module 2: Troubleshooting & Diagnostics (FAQ)
Q1: My reaction mixture turns into a black, amorphous tar with <10% yield. What is happening?
Diagnosis: Thermal Polymerization.
The Science: Steric hindrance increases the activation energy (
Q2: I am recovering the starting ketone, but it is no longer halogenated.
Diagnosis: Reductive Dehalogenation.
The Science: Prolonged heating in protic solvents (like ethanol) can facilitate the loss of the halogen atom, reverting the starting material to the parent ketone. This is particularly common with
Q3: The NMR shows a mixture of isomers. I see a peak shift in the NH protons.
Diagnosis: Regioselectivity Failure (Thiazole vs. Thiazoline).
The Science: Under strongly acidic conditions (often generated by the release of HX during the reaction), the intermediate can tautomerize to form the thermodynamically stable 2-imino-2,3-dihydrothiazole instead of the 2-aminothiazole.
The Fix: Buffer the reaction. Do not use strong acids. If using a hydrobromide salt, add a weak base (Sodium Acetate) or use
Module 3: Optimized Protocols
The following protocols are engineered specifically for sterically encumbered substrates (e.g., tert-butyl, adamantyl).
Protocol A: Microwave-Assisted Synthesis (High Throughput)
Best for: Extremely hindered ketones, combinatorial libraries.
-
Preparation: In a microwave-safe vial (10 mL), dissolve the sterically hindered
-haloketone (1.0 mmol) and thiourea (1.2 mmol) in Ethanol/PEG-400 (1:1 v/v) .-
Why PEG-400? It acts as a phase transfer catalyst and absorbs microwave energy efficiently, creating "hot spots" that drive the reaction [1].
-
-
Irradiation: Irradiate at 140°C for 10–15 minutes (Power: 150-200W).
-
Note: Conventional reflux would take 12–24 hours for the same conversion.
-
-
Workup: Pour the hot reaction mixture onto crushed ice. Neutralize with 10%
to precipitate the free base. -
Purification: Filter the solid. Recrystallize from hot ethanol.
Protocol B: Green Catalytic Synthesis (Heat Sensitive)
Best for: Substrates prone to thermal decomposition or dehalogenation.
-
Catalyst System: Use
-Cyclodextrin ( -CD) (1.0 mmol) dissolved in water (15 mL) at 50°C until clear. -
Addition: Add the
-haloketone (1.0 mmol) dissolved in a minimum amount of acetone (1-2 mL), followed by thiourea (1.1 mmol). -
Reaction: Stir at 50–60°C for 60 minutes. Monitor by TLC.[6][7]
-
Isolation: Cool to room temperature. The product–CD complex may precipitate.[6] Filter and wash with water.[6]
-
Recovery: To recover the product from the CD cavity, dissolve the complex in hot ethanol; the product will dissolve while
-CD precipitates (recyclable).
Comparative Data: Conventional vs. Optimized
| Parameter | Conventional Reflux (EtOH) | Microwave (PEG-400) | |
| Reaction Time | 12 – 24 Hours | 10 – 15 Minutes | 45 – 90 Minutes |
| Yield (Hindered) | 30 – 45% | 85 – 92% | 80 – 88% |
| Side Products | Tars, De-halogenated ketone | Minimal | Minimal |
| Energy Efficiency | Low | High | High |
Module 4: Decision Matrix
Use this logic flow to select the correct protocol for your specific substrate.
Figure 2: Protocol selection guide based on substrate stability.
References
-
Microwave Assisted Synthesis of 2-Aminothiazole Derivatives. Source: Journal of University of Shanghai for Science and Technology (2022).[7] Insight: Demonstrates reaction time reduction from 10 hours to 15 minutes using microwave irradiation.
-
Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases. Source: Medicinal and Medical Chemistry (2023).[5][8] Insight: Validates the use of polar solvents in microwave synthesis to improve yields for Schiff base derivatives.
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. Source: PMC / National Institutes of Health. Insight: Discusses the use of catalysts and reflux conditions for Hantzsch synthesis.
-
Copper-doped functionalized β-cyclodextrin as an efficient green nanocatalyst. Source: Scientific Reports / PMC (2022). Insight: Details the mechanism of
-cyclodextrin in stabilizing transition states in aqueous media. -
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Source: J. Chem. Soc., Perkin Trans. 1 (1987).[9] Insight: Definitive study on how acidic conditions promote the formation of 2-imino-2,3-dihydrothiazoles over 2-aminothiazoles.
-
Recent advances in β-cyclodextrin-based catalyst systems. Source: Arabian Journal of Chemistry. Insight: Review of supramolecular catalysis for heterocyclic synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. Recent advances in β-cyclodextrin-based catalyst systems for the synthesis of heterocyclic compounds via multicomponent reactions (MCRs) - Arabian Journal of Chemistry [arabjchem.org]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. jusst.org [jusst.org]
- 8. medmedchem.com [medmedchem.com]
- 9. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
4. Validation & Comparative
Publish Comparison Guide: 1H NMR Spectral Interpretation of 4-(2,6-Dichloro-phenyl)-thiazol-2-ylamine
Executive Summary
Compound: 4-(2,6-Dichloro-phenyl)-thiazol-2-ylamine CAS: [N/A for specific isomer, generic thiazole class ref] Application: Pharmacophore scaffold in kinase inhibitors and antimicrobial agents.
This guide provides a rigorous technical analysis of the 1H NMR spectral characteristics of 4-(2,6-Dichloro-phenyl)-thiazol-2-ylamine. Unlike standard spectral lists, this document focuses on structural validation , distinguishing this specific regioisomer from its 2,4-dichloro analogs and identifying common synthetic impurities from the Hantzsch thiazole synthesis.
Part 1: Chemical Profile & Theoretical Expectations
The structural integrity of this compound relies on three distinct proton environments. Understanding the symmetry imposed by the 2,6-dichloro substitution is critical for accurate interpretation.
Structural Logic[1]
-
Thiazole Ring (H-5): The C5 position of the thiazole ring bears a single proton. Due to the electron-withdrawing nature of the adjacent nitrogen and sulfur, this proton typically resonates in the aromatic region but is distinctively sharp.
-
2,6-Dichlorophenyl Moiety: The substitution pattern creates a plane of symmetry.
-
H-3'/H-5': Equivalent protons (meta to thiazole).
-
H-4': Unique proton (para to thiazole).
-
Result: A characteristic Doublet-Triplet splitting pattern (A2B system), unlike the complex multiplets seen in 2,4-dichloro or unsubstituted analogs.
-
-
Amino Group (-NH2): Attached at C2, these protons are exchangeable and their chemical shift is highly solvent-dependent.
Part 2: Experimental Protocol (Self-Validating System)
To ensure reproducibility, the following protocol minimizes solvent effects that often obscure the amino protons.
Recommended Solvent System
Primary Choice: DMSO-d6 (Dimethyl sulfoxide-d6)
-
Rationale: The amino group (-NH2) often broadens or disappears in CDCl3 due to rapid exchange and quadrupole broadening. DMSO-d6 forms strong hydrogen bonds with the amine, stabilizing the protons and yielding a sharp, integrate-able singlet between 7.0–7.5 ppm.
Step-by-Step Methodology
-
Sample Mass: Weigh 5–10 mg of the solid product.
-
Solvation: Dissolve in 0.6 mL of DMSO-d6. Ensure complete dissolution; sonicate if necessary.
-
Acquisition Parameters:
-
Pulse Angle: 30°
-
Relaxation Delay (D1): ≥ 1.0 second (crucial for accurate integration of aromatic vs. amino protons).
-
Scans: 16–64 (sufficient for S/N > 100).
-
-
D2O Shake (Validation Step): After initial acquisition, add 1-2 drops of D2O, shake, and re-acquire. The disappearance of the broad singlet confirms the -NH2 assignment.
Part 3: Spectral Analysis & Comparison
Section A: Spectral Assignment Table (DMSO-d6)
| Proton Group | Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Assignment Logic |
| Thiazole H-5 | 6.80 – 7.10 | Singlet (s) | 1H | - | Diagnostic singlet; shift is shielded relative to phenyl protons due to electron density from NH2. |
| Phenyl H-3', H-5' | 7.45 – 7.55 | Doublet (d) | 2H | ~8.0 Hz | Equivalent meta protons; deshielded by ortho-Cl atoms. |
| Phenyl H-4' | 7.30 – 7.40 | Triplet (t) | 1H | ~8.0 Hz | Para proton; couples to H-3'/H-5'. |
| Amino (-NH2) | 7.00 – 7.20 | Broad Singlet (br s) | 2H | - | Exchangeable; disappears upon D2O addition. |
> Note: Chemical shifts are approximate and may vary ±0.1 ppm depending on concentration and temperature. The splitting pattern is the definitive identifier.
Section B: Comparative Analysis (The "Why" Behind the Peaks)
This section compares the target compound against its most common "false positives": the 2,4-dichloro regioisomer and the alpha-bromo ketone starting material.
Comparison 1: Structural Differentiation (2,6-Cl vs. 2,4-Cl)
The synthesis of dichlorophenyl thiazoles often risks regioisomer contamination if the starting material purity is compromised.
| Feature | Target: 4-(2,6-Dichloro) | Alternative: 4-(2,4-Dichloro) |
| Symmetry | Symmetric Phenyl Ring | Asymmetric Phenyl Ring |
| Splitting Pattern | A2B System: 1 Triplet (1H) + 1 Doublet (2H) | AMX System: 3 Distinct signals (Doublet, Doublet of Doublets, Doublet) |
| Thiazole H-5 Shift | Sharp Singlet | Sharp Singlet (slightly deshielded) |
Comparison 2: Purity Assessment (Product vs. Impurities)
Common impurities from the Hantzsch synthesis include unreacted 2,6-dichlorophenacyl bromide and thiourea.
-
Impurity Marker 1 (Start Material): Look for a singlet at ~4.8 ppm (CH2 of the alpha-bromo ketone). If present, the reaction is incomplete.
-
Impurity Marker 2 (Thiourea): Look for a very broad singlet at ~7.1 ppm (often overlaps with product NH2 but integrates excessively).
Part 4: Visualization of Interpretation Logic
The following diagram illustrates the decision tree for validating the structure based on the spectral data described above.
Caption: Decision tree for structural validation of 4-(2,6-dichlorophenyl)-thiazol-2-ylamine using 1H NMR markers.
Part 5: Synthesis Pathway & Impurity Origin
Understanding the synthesis clarifies where spectral ghosts come from. The Hantzsch synthesis is robust but prone to specific byproducts.
Caption: Hantzsch synthesis workflow highlighting 1H NMR signatures of reactants that may appear as impurities.
References
-
Hantzsch Thiazole Synthesis Context
-
Thiazole Spectral Data (Analogous Structures)
-
Solvent Effects in NMR
-
Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Journal of Organic Chemistry. Available at: [Link]
-
-
Regioselectivity in Thiazole Synthesis
-
Bramley, S. E., et al. (1987). "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity." Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Sources
Comparative Guide: Biological Potency of 2,4-Dichloro vs. 2,6-Dichloro Phenyl Thiazoles
Executive Summary & Structural Logic
In medicinal chemistry, the substitution pattern on the phenyl ring of 2-phenylthiazole or 4-phenylthiazole scaffolds dictates the molecule's conformational landscape, solubility, and receptor binding affinity.
This guide compares two critical halogenated motifs: 2,4-dichlorophenyl and 2,6-dichlorophenyl thiazoles. While both utilize chlorine's electron-withdrawing nature to modulate pKa and metabolic stability, their biological applications diverge significantly due to steric-driven conformational locking .
| Feature | 2,4-Dichloro Phenyl Thiazole | 2,6-Dichloro Phenyl Thiazole |
| Conformation | Planar/Semi-Planar: Allows π-π stacking interactions. | Orthogonal (Twisted): High steric bulk forces the phenyl ring ~90° out of plane relative to the thiazole. |
| Primary Utility | Antimicrobial / Antitubercular: High potency in bacterial cell wall targets. | Kinase Inhibition / Anticancer: Exploits hydrophobic pockets requiring twisted conformations (e.g., Dasatinib-like space filling). |
| Electronic Effect | Asymmetric electron withdrawal; creates a distinct dipole. | Symmetric electron withdrawal; protects the ipso carbon from metabolism. |
| Key Data Point | MIC ~4.41 µM (Antitubercular) [1] | IC50 varies by kinase target; often used to improve selectivity over potency. |
Detailed Biological Potency Comparison
Antimicrobial & Antitubercular Potency (The 2,4-Dominance)
Experimental data indicates that 2,4-dichlorophenyl derivatives generally exhibit superior potency in antimicrobial screens compared to their 2,6-counterparts.
-
Mechanism: The 2,4-substitution pattern allows the molecule to adopt a flatter conformation. Many bacterial DNA gyrase and cell wall synthesis enzymes possess narrow, slot-like binding pockets that favor planar intercalators or minor groove binders.
-
Data Evidence: In chalcone-thiazole hybrids tested for antitubercular activity, 2,4-dichlorophenyl derivatives demonstrated an MIC of 4.41 µM , which is roughly 5.7x more potent than the standard drug Pyrazinamide [1].[1]
-
The 2,6-Deficit: The 2,6-dichloro motif introduces chlorine atoms at both ortho positions. The Van der Waals radius of chlorine (1.75 Å) creates severe steric clash with the thiazole nitrogen/sulfur, forcing the phenyl ring perpendicular. This prevents effective intercalation into bacterial DNA, often resulting in higher MIC values (lower potency) in general antimicrobial assays.
Anticancer & Kinase Selectivity (The 2,6-Niche)
While 2,4-derivatives are potent generalists, 2,6-dichlorophenyl thiazoles are often engineered for high-specificity targets, particularly tyrosine kinases (e.g., Src, Abl).
-
Mechanism: The "Orthogonal Twist." ATP-binding pockets in kinases often have a "gatekeeper" region. A twisted biaryl system (induced by 2,6-substitution) can fit into hydrophobic pockets that planar molecules cannot access, or it can relieve strain in the active site.
-
Metabolic Stability: The 2,6-substitution blocks the ortho positions from oxidative metabolism (e.g., by Cytochrome P450), potentially increasing the half-life (
) of the drug candidate compared to the 2,4-isomer, which leaves one ortho site open [2].
Decision Logic for SAR Optimization
The following decision tree illustrates when to deploy which substitution pattern during Lead Optimization.
Figure 1: SAR Decision Tree for selecting between 2,4- and 2,6-dichloro substitution based on target binding pocket geometry.
Experimental Protocols
To validate these differences in your own lab, use the following standardized synthesis and assay protocols.
Synthesis: Hantzsch Thiazole Coupling
This is the industry-standard method for generating these derivatives. It is a self-validating protocol: if the cyclization fails, the intermediate remains visible on TLC.
Reagents:
-
Substituted Benzthioamide (2,4-dichloro or 2,6-dichloro)
- -Haloketone (e.g., phenacyl bromide)
-
Ethanol (Solvent)
Workflow:
-
Dissolution: Dissolve 1.0 eq of the specific dichlorobenzthioamide in absolute ethanol (0.1 M concentration).
-
Addition: Add 1.1 eq of
-haloketone dropwise at room temperature. -
Reflux: Heat to reflux (78°C) for 2–4 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 8:2).
-
Checkpoint: The 2,6-dichloro derivative may require longer reflux times (4–6 hrs) due to steric hindrance at the reaction site.
-
-
Workup: Cool to RT. The hydrobromide salt of the thiazole often precipitates. Filter and wash with cold ether.
-
Neutralization: Suspend solid in water, neutralize with 10%
to liberate the free base. Recrystallize from EtOH.
Figure 2: Step-by-step Hantzsch Thiazole Synthesis workflow.
Biological Assay: Microplate Alamar Blue Assay (MABA)
For antimicrobial comparison, MABA is superior to standard disc diffusion for hydrophobic thiazoles as it eliminates diffusion rate errors.
-
Inoculum: Prepare bacterial suspension (e.g., M. tuberculosis or S. aureus) adjusted to
CFU/mL. -
Dilution: Prepare serial dilutions of the 2,4- and 2,6-dichloro derivatives in DMSO (Final conc range: 100 µM to 0.1 µM).
-
Incubation: Add 100 µL inoculum + 100 µL drug solution to 96-well plates. Incubate at 37°C (24h for bacteria, 7 days for TB).
-
Development: Add 20 µL Alamar Blue reagent.
-
Readout:
-
Blue: No growth (Inhibition).
-
Pink: Growth (Metabolic reduction of dye).
-
Data Analysis: The lowest concentration preventing the Blue
Pink shift is the MIC.
-
References
-
Design, synthesis and biological screening of 2,4-dichlorothiazole-5-carboxaldehyde derived chalcones as potential antitubercular agents. Sciforum. (2025).[2][3] Retrieved from [Link]
-
Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research. (2022).[2][3][4][5][6] Retrieved from [Link]
-
Synthesis and Biological Evaluation of Thiazole-Based Derivatives. National Institutes of Health (PMC). (2022).[2][3][4][5][6] Retrieved from [Link]
Sources
- 1. sciforum.net [sciforum.net]
- 2. sarcouncil.com [sarcouncil.com]
- 3. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. archives.ijper.org [archives.ijper.org]
TLC visualization techniques for 2-amino-4-arylthiazoles
Title: Advanced TLC Visualization Strategies for 2-Amino-4-Arylthiazoles: A Comparative Technical Guide
Executive Summary
The synthesis of 2-amino-4-arylthiazoles via the Hantzsch condensation is a cornerstone reaction in medicinal chemistry. However, monitoring this reaction via Thin Layer Chromatography (TLC) presents unique challenges. The product is a heteroaromatic base that frequently exhibits "tailing" on acidic silica gel, while the starting material (thiourea) is highly polar and often co-elutes or streaks near the baseline.
This guide moves beyond generic visualization methods, providing a scientifically grounded comparison of detection techniques. It prioritizes Dragendorff’s Reagent for product confirmation due to its specificity for basic nitrogen, while establishing UV (254 nm) as the non-destructive baseline.
The Chromatographic Challenge: Basicity & Tailing
Before visualization, the separation must be optimized. 2-aminothiazoles possess a basic nitrogen (N3) and an exocyclic amino group. On standard silica gel (slightly acidic, pH ~5-6), these basic sites interact strongly with silanol groups (
Critical Protocol: Mobile Phase Modification To achieve distinct spots, you must suppress silanol ionization or compete for binding sites.
-
Standard Recommendation: Add 0.5% - 1.0% Triethylamine (TEA) or 1% Ammonium Hydroxide (
) to your mobile phase. -
Recommended Eluent System: Hexane : Ethyl Acetate (3:2) + 1% TEA.
Comparative Analysis of Visualization Techniques
The following table compares the efficacy of four primary visualization methods specifically for the 2-amino-4-arylthiazole scaffold.
| Feature | UV Light (254 nm) | Dragendorff’s Reagent | Iodine Chamber | Ninhydrin |
| Mechanism | Fluorescence Quenching | Alkaloid Precipitation (K-Bi-I complex) | Reversible Adsorption | Oxidative Deamination |
| Target | Conjugated | Basic Nitrogen / Alkaloids | Unsaturation / Aromatics | Primary Amines |
| Thiazole Appearance | Dark Spot (Green Background) | Orange/Red Spot | Brown/Yellow Spot | Purple/Grey (Variable) |
| Thiourea (SM) Appearance | Faint / Weak Absorption | Negative (or very faint yellow) | Brown Spot | Negative / Faint |
| Selectivity | Low (Detects everything aromatic) | High (Specific to product) | Low (General organic) | Moderate |
| Destructive? | No | Yes | Semi-reversible | Yes |
Detailed Visualization Protocols
Method A: UV Visualization (The Baseline)
-
Principle: The aryl group at C4 and the thiazole ring provide sufficient conjugation to quench the fluorescence of the
indicator. -
Procedure:
-
Elute the plate and dry completely (residual solvent can mask quenching).
-
Place under short-wave UV (254 nm).
-
Observation: The product appears as a distinct dark spot. Thiourea may appear faintly but lacks the intense quenching of the aryl-thiazole system.
-
Method B: Dragendorff’s Reagent (The Specificity Standard)
-
Why it works: The thiazole ring nitrogen acts as a Lewis base. Dragendorff’s reagent (solution of potassium bismuth iodide) forms an insoluble, colored complex with these basic centers.
-
Differentiation: This is the best method to distinguish product from starting material. Thiourea (a thioamide) is insufficiently basic to precipitate the bismuth complex, whereas the thiazole product reacts strongly.
-
Preparation (Munier Modification):
-
Protocol: Spray the plate lightly. Orange spots appear immediately against a yellow background.
Method C: Ninhydrin (The Functional Group Check)
-
Caveat: While 2-aminothiazoles have a primary amine, they are heteroaromatic amines. They react less vigorously than aliphatic amino acids. High heat is often required.
-
Preparation: Dissolve 1.5 g Ninhydrin in 100 mL n-Butanol + 3 mL Acetic Acid.
-
Protocol: Spray and heat at 110°C for 3-5 minutes. Look for purple/grey spots.
-
Note: If the spot is faint, rely on Dragendorff’s.
Visualization Logic & Workflow
The following diagrams illustrate the decision-making process and the experimental workflow for monitoring the Hantzsch synthesis.
Figure 1: Decision Matrix for selecting the appropriate visualization technique based on analytical needs.
Figure 2: Expected TLC behavior during Hantzsch Thiazole Synthesis monitoring.
Troubleshooting Common Issues
| Symptom | Diagnosis | Corrective Action |
| Streaking / Tailing | Interaction between basic thiazole and acidic silica. | Add 1% TEA or |
| Co-elution | Product and SM have similar polarity. | Switch to a gradient system or use Dragendorff to distinguish the basic product from the neutral SM. |
| Faint Spots (UV) | Concentration too low or quenching masked by solvent. | Dry plate thoroughly with a heat gun. Spot more concentrated sample. |
| Dark Background (Dragendorff) | Reagent oxidation or improper ratio. | Prepare fresh reagent. Ensure Acetic Acid is present to stabilize the bismuth complex. |
References
-
Hantzsch Thiazole Synthesis Overview
-
Dragendorff's Reagent Mechanism
-
TLC Mobile Phase Optimiz
- Title: Tip on Peak Tailing of Basic Analytes
- Source: Phenomenex Technical Guide
-
URL:[Link]
- Visualization Reagent Preparation (Munier's) Title: TLC Visualization Reagents (Dragendorff Recipe) Source: Merck / Sigma-Aldrich Protocols
Sources
- 1. epfl.ch [epfl.ch]
- 2. Preparation of TLC spray reagents. [delloyd.50megs.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dragendorff's reagent: Historical perspectives and current status of a versatile reagent introduced over 150 years ago at the University of Dorpat, Tartu, Estonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Applications of the ninhydrin reaction for analysis of amino acids, peptides, and proteins to agricultural and biomedical sciences - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Disposal of 4-(2,6-Dichloro-phenyl)-thiazol-2-ylamine
Executive Summary & Chemical Profile
Compound: 4-(2,6-Dichloro-phenyl)-thiazol-2-ylamine Functional Class: Halogenated Heterocyclic Amine Primary Hazard Driver: Chlorine Content & Aquatic Toxicity [1]
As a Senior Application Scientist, I must emphasize that the disposal of this compound is dictated by two structural features: the dichlorophenyl ring and the aminothiazole core .[1] Unlike generic organic waste, the presence of chlorine atoms mandates segregation into Halogenated Waste streams .[1] Improper disposal (e.g., mixing with non-halogenated solvents) can lead to the formation of dioxins during low-temperature incineration or violate EPA restrictions on halogen content in fuel-blending programs.[1]
Immediate Hazard Profile
| Hazard Type | Classification | Operational Implication |
| Chemical | Corrosive / Irritant (Amine) | Potential for skin burns and severe eye damage.[2] Basic pH in solution. |
| Ecological | Aquatic Chronic 1 | Zero-discharge policy. No sink disposal. Toxic to marine life due to halogen persistence. |
| Thermal | Halogenated | Requires high-temperature incineration (>1100°C) to prevent toxic byproduct formation. |
Risk Assessment & Segregation Logic
Effective disposal starts at the bench. You must segregate this waste at the point of generation.[3]
The "Halogen Rule" (Causality of Protocol)
Standard organic waste is often used for fuel blending (burning waste to generate energy). However, waste containing high levels of halogens (Cl, Br, F) cannot be fuel-blended due to acid gas generation (HCl) and regulatory caps.[1]
-
Directive: You MUST place 4-(2,6-Dichloro-phenyl)-thiazol-2-ylamine residues into the Halogenated Waste stream.[1]
-
Incompatibility: As an amine, this compound is basic.[1] Do not mix large quantities of the solid with concentrated oxidizing acids (e.g., Nitric Acid) in a waste container, as this may generate heat or toxic chloramines.[1]
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound/Powder)
Applicable for: Expired stocks, weighing boat residues, spill cleanup solids.[1]
-
Containerization: Do not throw loose powder into a general bin. Place the solid into a clear, sealable polyethylene bag (Zip-lock style).
-
Secondary Containment: Place the sealed bag into a wide-mouth high-density polyethylene (HDPE) jar designated for "Solid Hazardous Waste."
-
Labeling: Affix a hazardous waste tag.
Protocol B: Liquid Waste (Mother Liquors & HPLC Effluent)
Applicable for: Reaction mixtures, HPLC waste, dissolved stocks.[1]
-
Solvent Compatibility: Ensure the carrier solvent is compatible with the "Halogenated Organic" stream (e.g., DCM, Chloroform, DMSO, Methanol).[1]
-
Segregation: Pour into the Halogenated Solvent Waste carboy (typically a white or yellow safety can, distinct from the red non-halogenated cans).
-
pH Check: If the solution is highly acidic (e.g., trifluoroacetic acid was used in HPLC), ensure the waste container is rated for acidic organic waste.[1] The amine will exist as a salt in this condition, which is stable.[1]
Protocol C: Glassware Decontamination (The Triple Rinse)
Applicable for: Flasks, spatulas, and vials.[1]
-
Solvent Selection: Use a solvent in which the compound is highly soluble (Acetone or Dichloromethane). Water is ineffective for the initial rinse due to poor solubility of the free base.
-
Rinse 1 & 2: Rinse the glassware with a small volume of solvent. Collect this rinseate and pour it into the Halogenated Liquid Waste container.
-
Rinse 3: Final rinse with water or acetone. This can go into the general solvent waste (if acetone) or sink (if water and confirmed clean, though collecting all rinses is best practice).[1]
-
Disposal: The glassware is now considered "RCRA Empty" and can be washed normally.
Operational Workflow Visualization
The following diagram illustrates the decision logic for disposing of 4-(2,6-Dichloro-phenyl)-thiazol-2-ylamine.
Figure 1: Decision tree for segregating halogenated amine waste streams. Note that "Halogenated Organic Waste" is the default safe terminus for all forms of this compound.[1]
Emergency Spill Procedures
Scenario: You drop a vial containing 500mg of solid powder.
-
Evacuate & Ventilate: Clear the immediate area.[5][6] If outside a fume hood, ensure lab ventilation is active.[1]
-
PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat.[1] If dust is visible in the air, use an N95 or P100 respirator.[1]
-
Containment: Cover the spill with a damp paper towel (dampened with water or ethanol) to prevent dust generation.
-
Cleanup:
-
Scoop up the damp powder/towel mixture using a plastic spatula.
-
Place into a Wide-Mouth Jar (not a bag, as sharp glass may be present).
-
Wipe the surface with a detergent solution (soap and water) to remove the organic residue.
-
-
Disposal: Label the jar as "Debris from Spill: 4-(2,6-Dichloro-phenyl)-thiazol-2-ylamine" and place in the Solid Hazardous Waste bin.
Regulatory & Compliance Data
EPA / RCRA Considerations
While this specific compound may not be listed on the EPA "P-List" or "U-List" by name, it is regulated under the "Characteristic of Toxicity" and general hazardous waste rules due to its halogenated nature.[1]
| Parameter | Specification |
| EPA Waste Code (Suggested) | D002 (if corrosive pH >12.5), otherwise State Regulated (e.g., TX-01, CA-141).[1] |
| DOT Shipping Name | Corrosive solids, toxic, n.o.s.[1] (if bulk transport is needed). |
| Satellite Accumulation | Store in a closed container at or near the point of generation (SAA).[3] Move to Central Accumulation Area within 3 days of filling. |
| Incineration Req. | Must be incinerated at facilities permitted for Halogenated Organics to ensure destruction of the dichlorophenyl ring. |
References
-
United States Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document. (Defining Ignitability, Corrosivity, Reactivity, and Toxicity).[1][3][7] [Link]
-
Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories - Disposal Guidelines. (Protocol for segregating halogenated vs. non-halogenated waste).[6][8] [Link][1][6]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. (Best practices for amine and solvent segregation). [Link]
-
PubChem. Compound Summary: Thiazole Derivatives and Toxicity. (General toxicity data for chlorinated thiazoles). [Link]
Sources
- 1. Waste Code [rcrainfo.epa.gov]
- 2. 4-(2,6-Dichloro-phenyl)-thiazol-2-ylamine [chemdict.com]
- 3. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 4. fishersci.com [fishersci.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. epa.gov [epa.gov]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
